molecular formula C17H21ClN2S B587963 Promazine-d6 Hydrochloride CAS No. 1246819-33-9

Promazine-d6 Hydrochloride

Cat. No.: B587963
CAS No.: 1246819-33-9
M. Wt: 326.916
InChI Key: JIVSXRLRGOICGA-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Promazine-d6 Hydrochloride is a deuterated compound serving as a high-purity internal standard for quantitative mass spectrometry (MS) in pharmaceutical and bioanalytical research. It is an isotopically labeled analog of promazine, a phenothiazine derivative with tranquilizing properties. The incorporation of six deuterium atoms provides a distinct mass shift from the non-labeled analyte, enabling precise and reliable quantification in complex biological matrices. Promazine itself is a typical antipsychotic and a dopamine D2 receptor antagonist . While the parent compound promazine has known uses as a short-term treatment for psychomotor agitation in humans and as a tranquilizer in veterinary medicine, particularly for pre-anesthetic sedation in horses , the deuterated form is explicitly designed for research applications. These applications include studying the pharmacokinetics, metabolic stability, and clearance of promazine . The compound is supplied as an analytical standard with a defined melting point range and a high level of chemical purity, ensuring consistency and accuracy in experimental data . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVSXRLRGOICGA-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: High-Sensitivity Quantitation of Phenothiazines via Stable Isotope Dilution (Promazine-d6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitative bioanalysis of phenothiazine antipsychotics (e.g., Promazine, Chlorpromazine, Promethazine) in biological matrices is complicated by three primary factors: oxidative instability , high non-specific binding (adsorption), and significant matrix effects in electrospray ionization (ESI).

This guide details the implementation of Promazine-d6 (N,N-dimethyl-d6) as a Stable Isotope Internal Standard (SIL-IS) to overcome these challenges. Unlike structural analogs (e.g., Promethazine used for Promazine), a deuterated isotopologue compensates for matrix suppression and recovery losses by co-eluting (or nearly co-eluting) with the analyte and experiencing the exact same physicochemical environment.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Toxicology Laboratory Managers.

The Chemistry of Promazine-d6

To effectively deploy Promazine-d6, one must understand its structural relationship to the target analyte and how deuterium substitution affects chromatography and mass spectrometry.

Structural Configuration
  • Analyte: Promazine (

    
    , MW 284.4)
    
  • Internal Standard: Promazine-d6 (

    
    , MW ~290.4)
    
  • Labeling Site: The six deuterium atoms are located on the two

    
    -methyl groups of the aliphatic side chain.
    
  • Rationale: Labeling the side chain is synthetically accessible and stable. Ring deuteration is less common due to potential exchange with solvent protons under acidic conditions, whereas

    
    -methyl deuterium is chemically inert during standard extraction.
    
The "Deuterium Effect" in Chromatography

While SIL-IS are often described as "co-eluting," deuterium possesses a slightly lower lipophilicity than protium (


) due to a shorter C-D bond length and lower molar volume.
  • Result: On Reversed-Phase (C18) columns, Promazine-d6 will elute slightly earlier than Promazine (typically

    
     min).
    
  • Impact: This separation is usually negligible but ensures that the IS is not suppressed by the exact same isobaric interferences at the precise millisecond of elution, while still correcting for the bulk matrix window.

Experimental Design & Optimization

Mass Spectrometry (MS/MS) Parameters

Phenothiazines are basic compounds (


) and ionize strongly in Positive Electrospray Ionization (ESI+)  mode.

Fragmentation Logic: The primary fragmentation pathway for Promazine involves the cleavage of the aliphatic side chain, generating a stable tertiary amine cation.

  • Promazine: Cleavage yields the dimethylaminoethyl cation:

    
    .
    
  • Promazine-d6: The deuterium label is retained on the fragment:

    
    .
    

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)CE (eV)Type
Promazine 285.1

58.15025Quantifier
Promazine 285.1

86.15030Qualifier
Promazine-d6 291.1

64.15025Internal Std
Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0). Acidic pH is critical to protonate the tertiary amine.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Validated Extraction Protocol (LLE)

The following protocol utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions. This method is superior to protein precipitation (PPT) for phenothiazines as it removes phospholipids that cause ion suppression and eliminates the "stickiness" of the drug to protein pellets.

Reagent Preparation
  • IS Working Solution: Dilute Promazine-d6 stock to 100 ng/mL in 50:50 Methanol:Water.

  • Alkaline Buffer: 0.1 M NaOH or Saturated Sodium Carbonate (

    
    ).
    
  • Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v) OR n-Pentane. Avoid Chloroform if possible to reduce environmental hazard, though it is effective.

  • Antioxidant Solution: 1% Ascorbic Acid in water (Freshly prepared).

Step-by-Step Workflow

G Sample Plasma Sample (100 µL) Spike Add IS (Promazine-d6) & Antioxidant (Ascorbic Acid) Sample->Spike Alkalinize Add 100 µL 0.1M NaOH (pH > 10) Spike->Alkalinize Stabilize & Basify Extract Add 1 mL Organic Solvent (Hexane/Isoamyl Alcohol) Vortex 5 min Alkalinize->Extract Uncharged species partitions to organic Centrifuge Centrifuge 4000 rpm, 10 min, 4°C Extract->Centrifuge Transfer Transfer Supernatant (Organic Layer) to Clean Tube Centrifuge->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Reconstitute Reconstitute in 100 µL Mobile Phase A:B (80:20) Dry->Reconstitute Inject Inject 5 µL into LC-MS/MS Reconstitute->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Phenothiazines ensuring pH control and stability.

Critical Technical Notes:

  • pH Control: Phenothiazines must be in their non-ionized (free base) form to extract into hexane. The pKa is ~9.0, so pH must be >10.0.

  • Adsorption Prevention: Use polypropylene tubes. Avoid non-silanized glass, as phenothiazines adhere strongly to glass surfaces at low concentrations.

  • Oxidation Control: The addition of Ascorbic Acid is mandatory . Without it, Promazine converts to Promazine Sulfoxide (+16 Da) during the drying step.

Data Analysis & Quality Control

Linearity & Calibration
  • Range: Typically 0.1 ng/mL to 100 ng/mL.

  • Weighting:

    
     linear regression is required due to the heteroscedasticity of MS data (variance increases with concentration).
    
Handling Isotopic Contribution (Crosstalk)

Even with high-purity Promazine-d6 (>99% isotopic purity), trace amounts of d0 (unlabeled) or d1-d5 isotopologues may exist.

  • Blank Check: Inject a "Zero Sample" (Matrix + IS only).

  • Acceptance Criteria: The response in the analyte channel (285/58) for the Zero Sample must be < 20% of the LLOQ response. If it is higher, dilute the IS working solution or source a higher purity standard.

Matrix Effect Calculation

Calculate the Matrix Factor (MF) to ensure the IS is compensating correctly:



  • IS-Normalized MF:

    
     should be close to 1.0 (0.85 – 1.15). If this value deviates significantly, the "Deuterium Effect" separation may be placing the IS in a different suppression zone than the analyte (adjust gradient to merge them or separate them from the interference).
    

Troubleshooting Common Issues

Issue 1: Low Recovery / High Variation

  • Cause: Adsorption to container walls.

  • Fix: Ensure the reconstitution solvent contains at least 20% organic (MeOH/ACN) or add 0.1% BSA (Bovine Serum Albumin) to the receiver vial to block active sites.

Issue 2: Peak Tailing

  • Cause: Secondary interactions between the basic amine and residual silanols on the column.

  • Fix: Increase buffer strength (Ammonium Formate) to 10-20 mM or use a column with "charged surface hybrid" (CSH) technology designed for bases.

Issue 3: Appearance of +16 Da Peak

  • Cause: In-source oxidation or sample degradation (Sulfoxide formation).

  • Fix: Check the source temperature (too high can cause oxidation). Ensure Ascorbic Acid was added during extraction.

References

  • Kumazawa, T., et al. (2011).[1] Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry.[1] Journal of Chromatography B.

  • Marumo, A., et al. (2005). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography.[2] Journal of Analytical Toxicology.

  • Patel, B. N., et al. (2017). Development and validation of a LC-MS/MS method for the determination of venlafaxine and its metabolites (using similar deuterated N-methyl fragmentation logic). Journal of Pharmaceutical Analysis.

  • NIST Chemistry WebBook. Promazine Mass Spectrum and properties. National Institute of Standards and Technology.

  • Merck/Sigma-Aldrich. Promazine-d6 Hydrochloride Product Specification. (General reference for commercial availability of d6 standard).

Sources

Promazine-d6 Hydrochloride structure and deuterium labeling position

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Synthetic Logic, and Bioanalytical Application

Executive Summary

Promazine-d6 Hydrochloride (CAS: 1246819-33-9) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantitation of Promazine in complex biological matrices. Its utility is defined by the precise incorporation of six deuterium atoms on the


-dimethyl moiety, generating a mass shift of +6 Da relative to the parent analyte. This guide dissects the structural rationale, synthesis pathways, and validated LC-MS/MS protocols required to deploy Promazine-d6 with high fidelity in pharmacokinetic (PK) and forensic toxicology workflows.

Part 1: Structural Characterization & Isotopic Fidelity

Chemical Identity

The reliability of Promazine-d6 stems from the strategic placement of deuterium labels on the terminal amine. Unlike ring-labeled phenothiazines, which may suffer from hydrogen-deuterium exchange (HDX) in acidic media, the


 group is chemically robust under standard extraction conditions.
  • IUPAC Name:

    
    -bis(trideuteriomethyl)-3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
    
  • Molecular Formula:

    
    
    
  • Exact Mass (Free Base): 290.19 Da (vs. 284.15 Da for native Promazine)

  • Salt Form: Hydrochloride (provides water solubility for aqueous mobile phases)

Labeling Position & Fragmentation Logic

The labeling position determines the mass spectral behavior. In Electrospray Ionization (ESI+), Promazine undergoes collision-induced dissociation (CID) to yield a characteristic fragment ion derived from the side chain.

  • Parent Drug (Promazine): Precursor

    
     285.1 
    
    
    
    Product
    
    
    86.1 (side chain cleavage).
  • Internal Standard (Promazine-d6): Precursor

    
     291.1 
    
    
    
    Product
    
    
    92.1.

The shift of exactly +6 Da in the product ion confirms that the label is located on the dimethylamine group, not the phenothiazine ring.

Fragmentation Parent Promazine-d6 Precursor [M+H]+ = 291.1 (Label on N-dimethyl) CID Collision Induced Dissociation (CID) Parent->CID ESI+ / High Energy Fragment Product Ion [CH2-CH2-CH2-N(CD3)2]+ m/z = 92.1 CID->Fragment Side-chain cleavage Neutral Neutral Loss (Phenothiazine Core) CID->Neutral

Figure 1: MS/MS fragmentation pathway of Promazine-d6. The charge is retained on the aliphatic amine, preserving the d6-label in the quantitative transition.

Part 2: Synthesis & Manufacturing Logic

To ensure isotopic purity


 and prevent "M+0" contribution (which biases low-level quantitation), the synthesis typically employs a deuterated Eschweiler-Clarke reaction or direct alkylation.
Synthetic Pathway (Reductive Amination)

The most robust route involves the reductive amination of the primary amine precursor, 10-(3-aminopropyl)phenothiazine (Norpromazine), using deuterated formaldehyde and a deuterated reducing agent.

  • Precursor: 10-(3-aminopropyl)phenothiazine.

  • Reagents: Formaldehyde-d2 (

    
    ) and Formic Acid-d2 (
    
    
    
    ) or Sodium Cyanoborohydride-d3 (
    
    
    ).
  • Mechanism: The primary amine attacks the deuterated formaldehyde to form a hemiaminal, which dehydrates to an imine. The deuterated reducing agent donates a deuterium to reduce the imine to a secondary amine-d3. The process repeats to form the tertiary amine-d6.

Critical Control Point: Incomplete methylation leads to Promazine-d3 (M+3), which interferes with the internal standard signal. Excess reagents and extended reaction times are mandatory to drive the reaction to completion.

Part 3: Bioanalytical Applications & Protocols[1]

Why Promazine-d6? (The "Why")

In LC-MS/MS, matrix effects (ion suppression/enhancement) often vary between samples. An analog internal standard (like Chlorpromazine) may elute at a slightly different time than Promazine, experiencing a different matrix environment.

  • Co-elution: Promazine-d6 elutes at the exact retention time as Promazine (slight deuterium isotope effect is negligible on C18).

  • Normalization: It experiences the exact same ionization suppression, perfectly correcting the quantitative data.

Metabolic Considerations

Promazine is extensively metabolized via N-demethylation (mediated by CYP1A2 and CYP3A4) to Norpromazine.

  • Implication: Since the d6-label is on the methyl groups, metabolism removes the label .

  • Result: Promazine-d6 is an appropriate IS for quantifying Promazine, but it cannot serve as a downstream tracer for Norpromazine quantification.

Validated LC-MS/MS Protocol

The following protocol is designed for human plasma but is adaptable to other matrices.

A. MRM Parameters (Triple Quadrupole)

AnalytePolarityPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Promazine ESI (+)285.186.15025
Promazine-d6 ESI (+)291.192.15025

B. Sample Preparation (Liquid-Liquid Extraction) Rationale: LLE provides cleaner extracts than protein precipitation, crucial for removing phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Spike: Add 20 µL of Promazine-d6 Working Solution (500 ng/mL in MeOH). Vortex 10s.

  • Basify: Add 100 µL of 0.5 M NaOH (Promazine pKa

    
     9.4; high pH ensures uncharged state for extraction).
    
  • Extract: Add 3 mL of n-Hexane:Isoamyl alcohol (98:2). Cap and shake for 10 min.

  • Centrifuge: 3000 x g for 5 min.

  • Transfer: Move organic (upper) layer to a clean tube.

  • Dry: Evaporate under

    
     at 40°C.
    
  • Reconstitute: 100 µL Mobile Phase (see below).

C. Chromatographic Conditions

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Workflow Sample Biological Sample (Plasma/Serum) IS_Add Add Promazine-d6 IS (Normalizes Matrix Effects) Sample->IS_Add LLE LLE Extraction (pH > 9.5 w/ Hexane) IS_Add->LLE Equilibrate LC LC Separation (C18 Column) LLE->LC Reconstitute MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantitation (Area Ratio: Analyte/IS) MS->Data

Figure 2: Bioanalytical workflow emphasizing the integration of Promazine-d6 for error correction.

References

  • Shimadzu Corporation. (2016). Quantitative analysis of pesticides by LC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4926, Promazine. Retrieved from [Link]

  • Wójcikowski, J., & Daniel, W. A. (2003). Contribution of human cytochrome p-450 isoforms to the metabolism of promazine. Xenobiotica. Retrieved from [Link]

Sources

Methodological & Application

Protocol: Preparation and Lifecycle Management of Promazine-d6 Hydrochloride Internal Standard Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Promazine-d6 Hydrochloride Stock Solutions for HPLC Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract & Scope

This technical guide details the preparation, validation, and storage of Promazine-d6 Hydrochloride (N,N-Bis(methyl-d3)-10H-phenothiazine-10-propanamine HCl) stock solutions. As a deuterated internal standard (IS) for the quantification of Promazine in biological matrices via LC-MS/MS, the integrity of this material is critical for normalizing matrix effects, recovery losses, and ionization variability.

Critical Criticality: Promazine and its isotopologues are phenothiazines , a class of compounds highly susceptible to photo-oxidation and hygroscopicity . This protocol enforces strict light-protection and environmental controls to prevent the formation of sulfoxide degradation products (


) which can compromise quantitation.

Material Specifications & Physicochemical Properties

Before initiating the workflow, verify the Certificate of Analysis (CoA) for the specific lot.

PropertySpecificationNotes
Compound Promazine-d6 HydrochlorideDeuterated Internal Standard
CAS Number 1246819-33-9
Molecular Weight 326.92 g/mol Salt form (HCl)
Free Base MW ~290.46 g/mol Use for stoichiometric calculations
Solubility Methanol, DMSO, WaterMethanol is preferred for LC-MS stocks.
Stability Light Sensitive , HygroscopicRapidly oxidizes to sulfoxides under UV/Vis light.
Isotopic Purity

99% Deuterated
Critical to prevent "cross-talk" (d0 contribution).

Workflow Visualization: Stock Preparation Architecture

The following diagram outlines the hierarchical dilution scheme designed to minimize weighing errors and solvent evaporation.

StockPrep Solid Solid Promazine-d6 HCl (Desiccated, -20°C) Primary Primary Stock Solution 1.0 mg/mL in Methanol (Amber Glass) Solid->Primary Weigh ~1-2 mg Dissolve in MeOH Secondary Secondary Stock (Sub-Stock) 10 - 100 µg/mL in MeOH (Amber Vial) Primary->Secondary 1:10 to 1:100 Dilution Working Working Internal Standard (WIS) ~50 - 500 ng/mL (In Mobile Phase/Diluent) Secondary->Working Dilute to Target IS Conc. (Daily Prep) Sample Final HPLC Sample Spiked Matrix Working->Sample Spike into Sample (Fixed Volume)

Figure 1: Hierarchical dilution workflow ensuring traceability from solid reference material to analytical samples.

Detailed Protocol: Primary Stock Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

Pre-requisites
  • Environment: Low-actinic light (amber lighting) or dim conditions.

  • Glassware: Class A Volumetric flasks (Amber) or silanized glass vials wrapped in aluminum foil.

  • Solvent: LC-MS Grade Methanol (MeOH). Note: DMSO is an alternative if solubility issues arise, but MeOH is preferred for faster evaporation during dry-down steps if required.

Procedure
  • Equilibration: Remove the Promazine-d6 HCl vial from the freezer (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Scientific Rationale: Opening a cold vial introduces condensation (moisture), causing the hygroscopic salt to absorb water, rendering the weighed mass inaccurate.

  • Weighing: Accurately weigh approximately 1.0 mg to 2.0 mg of Promazine-d6 HCl into a tared, amber glass weighing boat or directly into a small amber volumetric flask. Record the exact mass to 0.001 mg (e.g., 1.240 mg).

  • Dissolution:

    • Transfer the solid quantitatively to the flask using small rinses of Methanol.

    • Calculation: Calculate the required volume of Methanol to achieve exactly 1.0 mg/mL (free base equivalent or salt form, depending on lab convention).

    • Formula:

      
      
      
    • Correction: If correcting for salt form (HCl to Free Base), multiply the weighed mass by the gravimetric factor (

      
      ).
      
  • Mixing: Vortex for 30 seconds. Sonicate for 1-2 minutes if necessary, but avoid prolonged sonication which generates heat.

  • Aliquot & Storage:

    • Do not store the bulk solution in the volumetric flask.

    • Dispense 100-200 µL aliquots into amber LC vials with PTFE-lined caps.

    • Label: "Promazine-d6 Primary, 1 mg/mL, [Date], [Initials], Exp: 6 Months".

    • Store: -20°C or -80°C.

Protocol: Working Internal Standard (WIS) Preparation

Objective: Prepare the solution used to spike samples daily.

Dilution Strategy

The WIS concentration should yield a signal intensity similar to the analyte at the geometric mean of the calibration curve (typically 10–100 ng/mL).

  • Thaw: Remove one aliquot of Primary Stock. Vortex to mix.

  • Intermediate Dilution (Secondary Stock):

    • Dilute Primary Stock (1 mg/mL) 1:100 with Methanol to obtain 10 µg/mL.

  • Final WIS Preparation:

    • Dilute the Secondary Stock to the final working concentration (e.g., 50 ng/mL) using 50:50 Methanol:Water or the initial mobile phase composition.

    • Scientific Rationale: Preparing the WIS in 100% MeOH can cause protein precipitation upon spiking into plasma/serum before the extraction step. Matching the solvent to the matrix or mobile phase improves mixing.

Quality Control & Self-Validation

Every new batch of stock solution must be validated before use in critical assays.

Isotopic Purity & Cross-Talk Check

Deuterated standards may contain a small percentage of non-deuterated material (d0), or the d6 label may be unstable if placed on exchangeable protons (not the case here, as methyl-d3 is stable).

Experiment: Inject a "Zero Blank" (Matrix + IS only) and a "Double Blank" (Matrix only).

ObservationDiagnosisAction
Peak at Analyte RT in Zero Blank Impure IS (contains d0 Promazine)If >20% of LLOQ signal, discard IS batch.
Peak at IS RT in Analyte Standard "Cross-talk" from Analyte to IS channelCheck MS resolution; ensure mass window isn't too wide.
Signal Stability Verification

Phenothiazines oxidize to sulfoxides.

Experiment: Compare the peak area of the "Fresh" WIS against the "Old" WIS (if available) or monitor the appearance of a peak at


 (Sulfoxide).
  • Acceptance Criteria: The "Fresh" stock should be within ±5% of the theoretical concentration (verified by UV absorbance at 254 nm if concentration permits) or within ±10% of a valid previous stock.

Storage and Stability Profile

ConditionStability EstimateRecommendation
Primary Stock (-20°C, MeOH) 6 - 12 MonthsStable if tightly capped and light-protected.
Working Solution (4°C) 1 - 2 WeeksHigh Risk. Discard if any yellowing is observed.
Benchtop (RT, Light) < 4 HoursCritical: Protect from ambient light (wrap in foil).

Mechanism of Degradation: Promazine undergoes photo-oxidation to Promazine Sulfoxide. This reaction is accelerated by UV light and trace metals.

  • Prevention: Use amber glassware.[1] Flush headspace with Nitrogen/Argon for long-term storage.

Troubleshooting Guide

Issue: Low IS Recovery / High Variation
  • Cause 1: Adsorption. Promazine is a basic amine (

    
    ). It can adsorb to glass surfaces (silanols).
    
    • Fix: Use polypropylene containers or silanized glass. Ensure the diluent contains 0.1% Formic Acid to keep the amine charged and soluble.

  • Cause 2: Ion Suppression. Co-eluting phospholipids may suppress the IS signal.

    • Fix: Ensure the IS co-elutes exactly with the analyte.[2][3] If the d6 isotope effect causes a slight retention shift (usually elutes slightly earlier), ensure the chromatography separates phospholipids from the window.

Issue: Appearance of "Ghost" Peaks
  • Cause: Photodegradation.

    • Fix: Prepare fresh stock under red/amber light.

References

  • European Pharmacopoeia (Ph. Eur.). Promazine Hydrochloride Monograph. 10th Edition. (Standard for chemical properties and impurities).
  • S.C.B.T. Promazine-d6 Hydrochloride Product Data Sheet. Santa Cruz Biotechnology. [4]

  • NIST Chemistry WebBook . Promazine Hydrochloride Mass Spectrometry Data.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Foundational text on using IS to correct matrix effects).

  • Yadav, M., et al. (2014). Stability indicating HPLC method for Promazine. Journal of Chromatographic Science.

Sources

Application Note: Optimizing MRM Transitions for Promazine-d6 on a Triple Quadrupole Mass Spectrometer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Optimized MRM in Quantitative Studies

In the realm of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. Triple quadrupole mass spectrometry (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as Promazine-d6, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the analytical method.[2]

Promazine-d6, a deuterated analog of the phenothiazine antipsychotic drug Promazine, serves as an ideal internal standard for the quantification of Promazine.[2][3] However, achieving the lowest limits of detection and the most robust analytical performance hinges on the meticulous optimization of MRM parameters. This process is not merely a procedural step but a fundamental requirement for developing a method that is both reliable and compliant with regulatory expectations, such as those outlined by the FDA.[4][5][6]

This application note provides a detailed, experience-driven guide for researchers to systematically optimize MRM transitions for Promazine-d6. We will move beyond a simple checklist of steps to explain the underlying principles of ion generation and fragmentation, empowering the scientist to make informed decisions throughout the method development process. The core of this process relies on Collision-Induced Dissociation (CID), a technique where precursor ions are fragmented through collisions with an inert gas, yielding specific product ions that serve as a molecular fingerprint for the analyte.[7][8][9]

Foundational Knowledge: Compound Properties and Instrumentation

A thorough understanding of the analyte is the starting point for any method development.

PropertyValueSource
Compound Name Promazine-d6-
Chemical Formula C₁₇H₁₄D₆N₂S[10]
Molecular Weight ~290.5 g/mol [11]
Monoisotopic Mass ~290.19 g/mol -
Expected Precursor Ion [M+H]⁺-
Expected m/z ~291.2-

This guide assumes the use of a standard triple quadrupole mass spectrometer coupled with an electrospray ionization (ESI) source and a liquid chromatography (LC) system.

The Optimization Workflow: A Step-by-Step Protocol

The optimization process is a logical sequence designed to maximize the ion signal at each stage of its journey through the mass spectrometer. The overall workflow is depicted below.

OptimizationWorkflow cluster_prep Phase 1: Preparation cluster_ms Phase 2: MS Optimization cluster_final Phase 3: Finalization A Prepare 1 µg/mL Promazine-d6 Standard in 50:50 ACN:H2O B Direct Infusion via Syringe Pump A->B C Identify Precursor Ion (Q1 Scan) B->C D Optimize Source Parameters (e.g., Fragmentor/Cone Voltage) C->D E Acquire Product Ion Spectrum (Product Ion Scan) D->E F Select Candidate Product Ions (>2) E->F G Optimize Collision Energy (CE) for each MRM Transition F->G H Construct Final MRM Method G->H

Caption: The MRM optimization workflow from standard preparation to the final method.

Protocol 1: Precursor Ion Identification & Source Optimization

Rationale: The first step is to confirm the mass-to-charge ratio (m/z) of the most stable and abundant precursor ion, which is typically the protonated molecule [M+H]⁺ in ESI positive mode. Optimizing source parameters like the fragmentor or cone voltage is crucial to maximize the generation of this ion while minimizing premature in-source fragmentation.

Methodology:

  • Standard Preparation: Prepare a working standard of Promazine-d6 at a concentration of approximately 1 µg/mL in a solution suitable for ESI, such as 50:50 acetonitrile/water with 0.1% formic acid.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Q1 Scan: Set the instrument to perform a Q1 scan over a relevant mass range (e.g., m/z 100-400). Identify the most abundant ion corresponding to the [M+H]⁺ of Promazine-d6 (expected around m/z 291.2).

  • Source Parameter Tuning:

    • Select the confirmed precursor ion m/z (e.g., 291.2).

    • Perform an automated or manual ramp of the fragmentor voltage (or cone voltage, depending on instrument manufacturer) from a low value to a high value (e.g., 50 V to 200 V).

    • Monitor the intensity of the precursor ion. The optimal voltage is the value that yields the highest intensity before the signal begins to decrease due to in-source fragmentation.

Expected Results: A clear, high-intensity peak for the [M+H]⁺ ion at m/z 291.2 should be observed. The tuning experiment will yield an optimal fragmentor voltage that maximizes this ion's signal.

ParameterOptimized Value
Precursor Ion [M+H]⁺291.2 m/z
Fragmentor Voltage135 V (Example)
Gas Temperature325 °C
Sheath Gas Flow11 L/min

Table 1: Example of optimized source parameters for Promazine-d6.

Protocol 2: Product Ion Selection

Rationale: With a stable and intense precursor ion beam established, the next step is to fragment it and identify the most characteristic and abundant product ions. This is achieved through Collision-Induced Dissociation (CID) in the collision cell (q2).[12][13] A good selection of product ions—typically one for quantification (quantifier) and at least one for confirmation (qualifier)—is essential for method specificity.

Methodology:

  • Instrument Mode: Set the instrument to "Product Ion Scan" or "MS/MS Scan" mode.

  • Precursor Selection: Set Q1 to isolate the optimized precursor ion (m/z 291.2).

  • Collision Energy: Apply a moderate, non-optimized collision energy (e.g., 20-30 eV) to induce fragmentation. A stepped or ramped collision energy can also be used to observe a wider range of fragments.

  • Q3 Scan: Set Q3 to scan over a mass range that will encompass potential fragments (e.g., m/z 50-300).

  • Selection Criteria: From the resulting product ion spectrum, select at least two of the most intense and specific ions. Ideally, choose fragments that are structurally significant. Based on known phenothiazine fragmentation, we anticipate ions corresponding to the deuterated side chain and the core ring structure.[14][15][16]

Caption: Proposed fragmentation pathway for the Promazine-d6 precursor ion.

Expected Results: The product ion scan should reveal several fragments. The most intense is often the deuterated side-chain fragment, which is shifted by +6 Da compared to non-labeled Promazine.

Proposed Product Ionm/zRelative IntensityDescription
Transition 1 92.1HighDeuterated N,N-dimethylpropylamine side chain fragment. Excellent choice for a quantifier.
Transition 2 198.1MediumCore phenothiazine ring structure. A good, specific qualifier.
Transition 3 240.1Low-MediumPhenothiazine core with an attached ethyl group.

Table 2: Candidate product ions identified from the MS/MS spectrum.

Protocol 3: Collision Energy Optimization

Rationale: Collision energy (CE) is the most critical parameter for maximizing the abundance of a specific product ion.[17][18] Each precursor-to-product ion transition has a unique optimal CE that maximizes the fragmentation efficiency for that specific pathway. Using a generic or non-optimized CE will result in a significant loss of sensitivity.

Methodology:

  • Instrument Mode: Set the instrument to MRM (or SRM) mode.

  • Define Transitions: Create an MRM method with the transitions selected in the previous step (e.g., 291.2 -> 92.1 and 291.2 -> 198.1).

  • Automated Optimization (Recommended): Most modern instrument software (e.g., Agilent MassHunter Optimizer, Sciex Analyst) has an automated CE optimization routine.[19][20][21] This software will automatically inject the sample and acquire data for each transition while ramping the CE over a specified range (e.g., 5 eV to 50 eV in 2-3 eV steps).

  • Manual Optimization (If necessary):

    • Create a series of MRM methods, each with a different fixed CE value for a single transition.

    • Inject the sample for each method and record the peak area or height.

    • Plot the signal intensity versus the collision energy.

    • The apex of the curve represents the optimal CE for that transition.

    • Repeat for all other transitions.

Expected Results: The optimization will produce a distinct curve for each transition, allowing for the determination of the CE value that yields the maximum signal.

MRM TransitionCollision Energy (eV)Peak Area (Arbitrary Units)
291.2 -> 92.1151.25E+05
291.2 -> 92.1182.89E+05
291.2 -> 92.1 21 4.55E+05
291.2 -> 92.1243.10E+05
291.2 -> 92.1271.98E+05
291.2 -> 198.1308.90E+04
291.2 -> 198.1331.52E+05
291.2 -> 198.1 36 2.11E+05
291.2 -> 198.1391.68E+05
291.2 -> 198.1429.50E+04

Table 3: Example of collision energy optimization data. The optimal values are highlighted in bold.

Final Optimized Method and Conclusion

Following the systematic optimization process detailed above, a highly sensitive and specific MRM method for Promazine-d6 can be established. The final parameters should be saved in a quantitative analysis method file.

ParameterQuantifierQualifier
Precursor Ion (Q1) m/z 291.2291.2
Product Ion (Q3) m/z 92.1198.1
Dwell Time (ms) 5050
Fragmentor (V) 135135
Collision Energy (eV) 21 36

Table 4: Final optimized MRM parameters for Promazine-d6.

This application note provides a comprehensive and scientifically grounded protocol for the optimization of MRM transitions for Promazine-d6. By understanding the rationale behind each step—from precursor ion selection to fine-tuning collision energy—researchers can develop robust, sensitive, and reliable quantitative methods. This foundational work is indispensable for ensuring the integrity of data in pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The final method should always undergo full validation according to established regulatory guidelines to confirm its accuracy, precision, selectivity, and stability.[4][22]

References

  • Collision-induced dissociation - Wikipedia. Wikipedia. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Collision-Induced Dissociation. National MagLab. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. Food and Drug Administration. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. [Link]

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link]

  • Validation of promethazine imaging using MALDI IMS. ResearchGate. [Link]

  • Chromatogram of promazine and promethazine recorded in the scheduled MRM mode showing three MRM transitions of each analyte. ResearchGate. [Link]

  • A STUDY OF THE ELECTRON IMPACT PROMOTED FRAGMENTATION OF PROMAZINE SULPHOXIDE AND PROMAZINE USING SPECIFICALLY DEUTERATED ANALOG. CSIRO Publishing. [Link]

  • Promethazine Sulfoxide-d6 | C17H20N2OS | CID 45040274. PubChem. [Link]

  • Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Agilent. [Link]

  • Promazine-d6 Hydrochloride : CAS No.1246819-33-9. Omikron. [Link]

  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent. [Link]

  • Structures of promazine (a) and promethazine (b), their molecular weights and the side-chain fragmen-tation resulting in the most abundant fragment for both compounds (m/z=86). ResearchGate. [Link]

  • Application Note - Comprehensive Metabolites Analysis of Feces by GC-MS/MS and LC-MS/MS. Shimadzu. [Link]

  • MRM development : r/massspectrometry. Reddit. [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC. [Link]

  • MassHunter Optimizer Software for Automated MRM Method Development Using the Agilent 6400 Series Triple Quadrupole Mass Spectrometers. Ingenieria Analitica Sl. [Link]

  • Promazine-D6 (HCl Salt) | CAS 1246819-33-9. Veeprho. [Link]

  • Promazine. NIST WebBook. [Link]

  • Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography. PubMed. [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate. [Link]

  • Application Notes: LC-MS. LCGC International. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Simultaneous determination of phenothiazines using Promazine-d6 IS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Simultaneous Determination of Phenothiazines in Human Plasma via LC-MS/MS using Promazine-d6 as Internal Standard

Executive Summary

This application note details a robust, high-sensitivity protocol for the simultaneous quantification of phenothiazine antipsychotics (Chlorpromazine, Promethazine, Thioridazine, and Trifluoperazine) in human plasma. The method utilizes Promazine-d6 as a structural analogue Internal Standard (IS) to correct for matrix effects and extraction variability.

Leveraging Liquid-Liquid Extraction (LLE) under alkaline conditions combined with LC-MS/MS, this workflow addresses the specific challenges of phenothiazine analysis: high lipophilicity, basicity (pKa ~9.0), and isomer separation. The protocol is aligned with FDA Bioanalytical Method Validation (BMV) 2018 guidelines.

Introduction & Scientific Context

Phenothiazines are tricyclic antipsychotics and antihistamines. Their analysis in biological matrices is complicated by three factors:

  • Basicity & Adsorption: They are strong bases (tertiary amines) that adhere to glass and silanol groups, causing carryover.

  • Isomerism: Promazine and Promethazine are structural isomers (MW 284.4) requiring chromatographic resolution or specific fragmentation differentiation.

  • Matrix Interference: Phospholipids in plasma can suppress ionization in the ESI source.

The Role of Promazine-d6: While isotopically labeled analogs for each analyte are ideal, they are costly. Promazine-d6 serves as a cost-effective "Class IS." Its deuterated side chain (N(CD3)2) shifts the mass by +6 Da. Because it shares the core tricyclic phenothiazine structure, it mimics the extraction recovery and ionization behavior of the entire class effectively.

Materials and Methods

Reagents & Chemicals
  • Analytes: Chlorpromazine HCl, Promethazine HCl, Thioridazine HCl, Trifluoperazine HCl.

  • Internal Standard: Promazine-d6 HCl (Toronto Research Chemicals or equivalent).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Formate, Formic Acid.

  • Buffers: 0.1 M NaOH (for alkalinization).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Detector: Triple Quadrupole MS/MS (e.g., Sciex 6500+, Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm) – chosen for high pH stability and peak shape for bases.

Experimental Protocol

Stock Solution Preparation (Critical Step)
  • Light Sensitivity Warning: Phenothiazines degrade rapidly under UV light (turning pink/red). All work must be performed under yellow light or in amber glassware.

  • Dissolve 1 mg of each analyte in MeOH to yield 1 mg/mL stock.

  • IS Working Solution: Dilute Promazine-d6 stock to 500 ng/mL in 50:50 MeOH:Water.

Sample Preparation: Alkalinized Liquid-Liquid Extraction (LLE)

Rationale: Phenothiazines are positively charged at neutral pH. To extract them into an organic solvent, we must suppress ionization by raising the pH above their pKa (to pH > 10).

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • Spike IS: Add 20 µL of Promazine-d6 Working Solution. Vortex gently.

  • Alkalinize: Add 200 µL of 0.1 M NaOH . (pH reaches ~12, neutralizing the amines).

  • Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

    • Why MTBE? It forms a clean upper layer and evaporates faster than hexane/isoamyl alcohol, though the latter is a valid alternative.

  • Agitate: Shaker/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 1.2 mL of the supernatant (organic layer) into a clean glass tube.

  • Dry: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase Initial Conditions (90% A : 10% B). Vortex well.

Visualization: Extraction Logic

ExtractionWorkflow Sample Human Plasma (200 µL) IS_Add Add IS: Promazine-d6 Sample->IS_Add Alkaline Alkalinization (0.1 M NaOH) pH > 10 IS_Add->Alkaline Mechanism Mechanism: R-NH+ → R-N (Neutral) Enables Organic Sol. Transfer Alkaline->Mechanism Extract Add Organic Solvent (MTBE 1.5 mL) Alkaline->Extract PhaseSep Centrifuge & Separation (Top Layer = Analytes) Extract->PhaseSep Dry Evaporate under N2 (40°C) PhaseSep->Dry Recon Reconstitute (Mobile Phase) Dry->Recon

Caption: Alkalinized Liquid-Liquid Extraction workflow ensuring neutralization of basic amines for efficient recovery.

LC-MS/MS Conditions

Chromatography
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM Parameters)
  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.

Table 1: Optimized MRM Transitions

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)Retention Time (min)
Chlorpromazine 319.186.158.1253.2
Promethazine 285.186.171.1 *222.8
Thioridazine 371.2126.198.1303.5
Promazine-d6 (IS) 291.2 92.1 -252.9

Note on Isomers: Promethazine and Promazine (if present) are isomers (m/z 285.1). The fragment 71.1 is specific to Promethazine (branched side chain), whereas Promazine yields 58.1 (straight chain).

Visualization: LC-MS/MS Logic

LCMS_Logic Injector Injector Column C18 Column (Separates Isomers) Injector->Column Gradient Elution ESI ESI Source (+) (Protonation) Column->ESI Eluent Q1 Q1: Filter Precursor (e.g., 319.1) ESI->Q1 [M+H]+ Ions Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Select Parent Q3 Q3: Filter Product (e.g., 86.1) Q2->Q3 CID Detector Detector (Signal) Q3->Detector Select Fragment

Caption: Triple Quadrupole MS/MS path. Q1 selects the drug, Q2 fragments it, and Q3 filters the specific diagnostic ion.

Results & Discussion (Validation Criteria)

Per FDA 2018 Guidance, the method must meet the following:

  • Linearity:

    
     over the range of 0.5 – 500 ng/mL.
    
  • Accuracy & Precision:

    • Intra-day/Inter-day CV% must be < 15% (20% for LLOQ).

    • Accuracy must be within ±15% of nominal.

  • Matrix Effect (ME):

    • Calculate ME factor (MF) using Promazine-d6.

    • Promazine-d6 should track the analytes. If CPZ has 80% recovery and Promazine-d6 has 80% recovery, the normalized matrix effect is negligible.

Expert Troubleshooting

  • Issue: Carryover.

    • Cause: Phenothiazines stick to injector needles.

    • Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .

  • Issue: Low Recovery.

    • Cause: pH during extraction wasn't high enough.

    • Fix: Ensure the pH is > 10. If using Carbonate buffer (pH 9.5), switch to NaOH.

  • Issue: Promazine-d6 Retention Time Shift.

    • Insight: Deuterium can slightly alter retention time (isotope effect). Ensure the retention time window in the MS method is wide enough (± 0.2 min) to capture the IS peak if it shifts slightly from the non-deuterated analog.

References

  • US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Tanaka, E., et al. (2007). Simple and simultaneous determination for 12 phenothiazines in human serum by reversed-phase high-performance liquid chromatography. Journal of Chromatography B. Retrieved from [Link]

  • Kumazawa, T., et al. (2011).[4] Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Nino, M., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Promazine-d6 Hydrochloride Peak Shape Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PMZ-D6-RPLC-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Peak Tailing and Asymmetry for Hydrophobic Basic Amines

Executive Summary

Promazine-d6 Hydrochloride is a deuterated phenothiazine derivative widely used as an Internal Standard (IS) for the quantitation of Promazine in bioanalytical assays (LC-MS/MS).

The Core Problem: Promazine contains a tertiary amine with a


. In standard reverse-phase LC (RPLC) at acidic pH, this amine is fully protonated (

). These cations interact electrostatically with residual deprotonated silanols (

) on the silica column backbone, causing severe peak tailing , retention time shifts, and carryover.

This guide provides a self-validating troubleshooting protocol to eliminate these interactions and restore Gaussian peak shape.

Module 1: The Mechanism of Failure

To fix the peak, you must understand the invisible war occurring inside your column.

The Silanol/Cation Exchange Theory

Standard silica supports have a


 distribution between 3.5 and 4.5.
  • Scenario: You run a mobile phase at pH 3.0 - 4.0 (e.g., Formate buffer).

  • The Conflict: The Promazine amine is positively charged (pH < 9.4).[1] A fraction of the surface silanols are negatively charged (pH

    
     silanol 
    
    
    
    ).
  • The Result: The analyte "sticks" to the silica surface via ionic attraction, dragging the peak tail.

Diagram: The Silanol Interaction Pathway

SilanolInteraction Silica Silica Support Surface Silanol Residual Silanol (SiO-) (Ionized) Silica->Silanol Surface Defect Interaction Secondary Ionic Interaction (Cation Exchange) Silanol->Interaction Promazine Promazine-d6 (BH+) (Protonated Amine) Promazine->Interaction Peak Result: Peak Tailing (As > 1.5) Interaction->Peak Kinetic Lag

Figure 1: Mechanism of peak tailing for basic drugs. The secondary ionic interaction delays a portion of the analyte population, creating an exponential tail.

Module 2: Mobile Phase Optimization Protocols

Do not guess the pH. Control it. You have two viable strategies for Promazine-d6.

Strategy A: The "High pH" Approach (Recommended for Peak Shape)

Logic: At pH 10.5, Promazine (


 9.4) is deprotonated (neutral). Neutral molecules cannot interact with silanols.
  • Requirement: You MUST use a Hybrid Particle column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to silica dissolution at high pH.

  • Protocol:

    • Aqueous (A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Organic (B): Acetonitrile.

    • Result: Sharp, symmetrical peaks; often increased retention due to higher hydrophobicity of the neutral species.

Strategy B: The "Low pH" Approach (Standard for LC-MS)

Logic: At pH < 3.0, silanols are fully protonated (


) and neutral. They cannot bind the Promazine cation.
  • Risk: If pH drifts above 3.0, tailing returns immediately.

  • Protocol:

    • Aqueous (A): 0.1% Formic Acid + 10 mM Ammonium Formate (Buffer pH ~ 3.0).

    • Organic (B): 0.1% Formic Acid in Acetonitrile.

    • Critical Step: The presence of Ammonium ions (

      
      ) is vital. They act as "sacrificial ions," flooding the surface and competing with Promazine for any remaining active silanols.
      
Comparative Data: Mobile Phase Modifiers
Modifier SystempHPeak Symmetry (

)
MS SensitivityNotes
0.1% Formic Acid ~2.71.3 - 1.6HighAcceptable, but risk of silanol activity.
10mM NH4 Formate ~3.01.0 - 1.2 HighBest balance for LC-MS.
0.1% TFA ~2.01.0 - 1.1Very Low Excellent shape (ion-pairing), but suppresses MS signal. Avoid.
10mM NH4 Bicarbonate 10.00.9 - 1.1 MediumBest shape, requires hybrid column.

Module 3: Column Selection & Chemistry

If mobile phase optimization fails, your column chemistry is likely the bottleneck.

Charged Surface Hybrid (CSH) Technology
  • Why: These columns have a low-level positive surface charge applied to the silica.

  • Mechanism: The positive surface repels the positively charged Promazine-d6 amine.

  • Recommendation: Waters XSelect CSH C18 or similar.

Biphenyl Phases
  • Why: Promazine has a tricyclic phenothiazine ring. Biphenyl phases offer enhanced

    
     interactions.
    
  • Mechanism: Increases retention and selectivity, often separating the parent drug from sulfoxide metabolites better than C18.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose specific peak shape issues.

TroubleshootingTree Start Issue: Poor Peak Shape Type Identify Shape Defect Start->Type Tailing Tailing (Right side) Type->Tailing Fronting Fronting (Left side) Type->Fronting Split Split / Doublet Type->Split Sol_Tail1 Add 10mM NH4 Formate (Saturate Silanols) Tailing->Sol_Tail1 Sol_Front Check Mass Overload Dilute Sample Fronting->Sol_Front Sol_Split Solvent Mismatch Match Diluent to Mobile Phase A Split->Sol_Split Sol_Tail2 Switch to High pH (Neutralize Analyte) Sol_Tail1->Sol_Tail2 If fails

Figure 2: Diagnostic decision tree for Promazine-d6 peak shape issues.

Frequently Asked Questions (FAQ)

Q1: My Promazine-d6 peak is splitting, but only for the first few injections. Why? A: This is likely a "Strong Solvent Effect." If you dissolve your sample in 100% Methanol or Acetonitrile, but your gradient starts at 90% Water, the drug travels faster than the mobile phase initially, causing band broadening or splitting.

  • Fix: Prepare your sample in a diluent that matches the starting mobile phase conditions (e.g., 10% ACN / 90% Buffer).

Q2: Can I use Triethylamine (TEA) to fix the tailing? A: Technically, yes, but do not use it for LC-MS . TEA is a "silanol blocker" that permanently coats the column and suppresses ionization in the mass spectrometer. Use Ammonium Formate or Ammonium Acetate instead.

Q3: Is Promazine-d6 light sensitive? A: Yes. Phenothiazines oxidize rapidly to form sulfoxides (M+16 mass shift).

  • Protocol: Perform all sample prep in amber glassware or low-actinic light. Keep autosampler temperature at 4°C.

Q4: Why does my retention time shift day-to-day? A: Check your mobile phase pH. If you are using simple Formic Acid (pH ~2.7), it is not a true buffer. Small changes in evaporation or temperature can shift pH.

  • Fix: Use a buffered system (Formic Acid + Ammonium Formate) to "lock" the pH and stabilize retention.

References

  • Waters Corporation. "What are common causes of peak tailing when running a reverse-phase LC column?" Waters Knowledge Base.[2] Link

  • Dolan, J. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC International, 2023. Link

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Guides. Link

  • PubChem. "Promazine Hydrochloride Compound Summary." National Library of Medicine. Link

  • McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 2010. (Contextual grounding on Silanol Activity).

Sources

Troubleshooting deuterium isotope effects on Promazine retention time

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of deuterium isotope effects on Promazine retention time. This resource is designed for researchers, chromatographers, and drug development professionals who utilize deuterium-labeled standards in their analytical workflows. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and observations that arise when working with deuterated Promazine.

Question 1: Why is my deuterium-labeled Promazine (Promazine-d_n_) eluting earlier than the unlabeled Promazine standard in my reversed-phase HPLC method?

Answer:

This is a classic and expected observation known as the chromatographic isotope effect , specifically the "inverse isotope effect," which is commonly seen in reversed-phase liquid chromatography (RPLC).[1][2] The underlying principle is rooted in the fundamental physical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

The C-D bond is slightly shorter and stronger than a C-H bond. This results in the deuterated molecule having a smaller effective van der Waals radius and reduced polarizability.[1] In the context of RPLC, where separation is driven by hydrophobic interactions with the stationary phase (e.g., C18), these subtle changes mean the deuterated Promazine interacts less strongly with the nonpolar stationary phase compared to its unlabeled counterpart. Weaker interactions lead to a faster transit through the column and, consequently, a shorter retention time.[1]

cluster_0 Interaction with C18 Stationary Phase Promazine Promazine (C-H bonds) Larger van der Waals Radius StationaryPhase C18 Stationary Phase Promazine->StationaryPhase Stronger Hydrophobic Interaction (Longer Retention Time) Promazine_d Promazine-dn (C-D bonds) Smaller van der Waals Radius Promazine_d->StationaryPhase Weaker Hydrophobic Interaction (Shorter Retention Time)

Caption: Mechanism of the inverse isotope effect in RPLC.

Question 2: The retention time difference (Δt_R_) between my deuterated and non-deuterated Promazine is inconsistent across my analytical batch. What are the likely causes?

Answer:

Inconsistent retention time shifts point to a lack of control over the analytical system or method parameters. It is crucial to first determine if all peaks are shifting or if the shift is relative.

  • If ALL peaks (including the solvent front, t₀) are shifting: The issue is likely system-wide or "physical."[3]

    • Flow Rate Instability: The most common cause. This can stem from pump malfunctions, faulty check valves, or leaks in the system.[4][5] A small, gradual leak may not be obvious but will cause retention times to drift.[5]

    • Mobile Phase Composition: In pre-mixed mobile phases, the more volatile organic component (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and leading to longer retention times.[5] Ensure mobile phase bottles are capped and not placed under direct airflow.

  • If ONLY the analyte peaks are shifting relative to t₀: The issue is likely "chemical" and related to the specific interactions within the column.[3][5]

    • Temperature Fluctuations: Column temperature is a critical parameter. Without a thermostatted column compartment, ambient lab temperature changes can significantly alter retention times.[3][4] Even minor temperature variations can modulate the subtle energy differences governing the isotope effect.

    • Mobile Phase pH Drift: Promazine is a basic compound. Small changes in the mobile phase pH can alter its degree of ionization, which dramatically affects retention on a reversed-phase column.[3] This is especially true if the mobile phase buffer is poorly prepared, has aged, or has absorbed atmospheric CO₂.

    • Column Equilibration: Insufficient column equilibration before starting a batch can lead to retention time drift in the initial injections.[6] This is particularly prevalent in gradient methods.

Question 3: I am observing a split or shouldered peak for my deuterated Promazine, but the unlabeled standard looks fine. What is happening?

Answer:

When peak splitting affects only one compound in a mixture, the cause is typically related to the sample itself or a specific chemical interaction, rather than a system-wide hardware problem.[7][8]

Here are the most probable causes in order of likelihood:

  • Incomplete Deuteration or Isotopic Impurity: The most likely cause. The synthesis of deuterated compounds may result in a mixture of isotopologues (e.g., a mix of d₅, and d₆-Promazine).[9][10] If your chromatography method has high enough efficiency, it can begin to partially resolve these different deuterated species, leading to a broadened or split peak.

  • Solvent Mismatch: If the deuterated standard is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile or DMSO for a high-aqueous mobile phase), it can cause localized distortion of the sample band as it enters the column, leading to peak splitting.[8] This effect might be more pronounced for one analyte over another depending on its solubility and concentration.

  • Column Overload: While less common for just one of two similar compounds, injecting too high a concentration of the deuterated standard can lead to peak fronting or splitting.[8] Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[11][12]

Troubleshooting Protocols & Methodologies

Protocol 1: Systematic Investigation of Retention Time Instability

This protocol provides a logical workflow to diagnose and resolve inconsistent retention times between deuterated and non-deuterated Promazine.

Objective: To identify the root cause of retention time drift for Promazine and its deuterated analog.

Methodology:

  • Establish a Baseline:

    • Prepare fresh mobile phase and sample dilutions.

    • Equilibrate the column with at least 20 column volumes of the initial mobile phase.

    • Perform 5-6 replicate injections of a mixture of Promazine and Promazine-d_n_ and record the retention times (t_R_), the solvent front time (t₀), and the system backpressure.

    • Calculate the retention time difference (Δt_R_ = t_R_Promazine - t_R_Promazine-dn).

  • Diagnose the Problem Domain (Physical vs. Chemical):

    • Analyze t₀: If t₀ is drifting along with your analyte peaks, the problem is physical (likely flow rate).[3][5] Proceed to Step 3.

    • Analyze Relative Retention: If t₀ is stable but the analyte retention times are drifting, the problem is chemical. Proceed to Step 4.

  • Troubleshooting Physical (System) Issues:

    • Check for Leaks: Visually inspect all fittings from the pump to the detector. Tighten any suspect connections.

    • Verify Flow Rate: Use a calibrated flow meter to measure the pump's output. If it's incorrect or fluctuating, service the pump (e.g., replace seals, check valves).

    • Degas Mobile Phase: Ensure mobile phases are thoroughly degassed to prevent bubble formation in the pump heads.

  • Troubleshooting Chemical (Method) Issues:

    • Temperature Control: Confirm the column oven is on and set to the correct temperature. Monitor for stability.

    • Mobile Phase pH: Prepare a fresh batch of buffered mobile phase. Measure the pH and compare it to previous successful batches. Consider the buffer's effective range and age.

    • Column Health: If retention times are consistently decreasing and peak shape is degrading, the column may be fouled. Flush the column with a strong solvent wash sequence as recommended by the manufacturer.[4]

Start Inconsistent ΔtR Observed Check_t0 Is t0 (Solvent Peak) Stable? Start->Check_t0 Physical_Issue Physical System Issue Check_t0->Physical_Issue No Chemical_Issue Chemical / Method Issue Check_t0->Chemical_Issue Yes Check_Leaks Check for Leaks Verify Flow Rate Physical_Issue->Check_Leaks Check_Temp Verify Column Temperature Is Thermostat On? Chemical_Issue->Check_Temp End Stable Retention Achieved Check_Leaks->End Check_MobilePhase Prepare Fresh Mobile Phase Verify pH Check_Temp->Check_MobilePhase Check_Column Check Column Health Flush or Replace Check_MobilePhase->Check_Column Check_Column->End

Caption: Troubleshooting flowchart for retention time instability.

Data & Parameter Influence

The magnitude of the deuterium isotope effect is not fixed; it is modulated by your chromatographic conditions. Understanding these relationships can help you control your separation.

ParameterChangeExpected Impact on Retention Time Difference (Δt_R_)Rationale
Temperature IncreaseDecreaseHigher thermal energy reduces the relative impact of the small differences in intermolecular forces between the deuterated and non-deuterated analytes and the stationary phase.[3]
Organic Modifier Switch ACN to MeOHMay Increase or DecreaseAcetonitrile and Methanol have different selectivities and interaction mechanisms (dipole-dipole, hydrogen bonding). This can alter the interaction with Promazine differently than its deuterated analog, thus changing Δt_R_.[13]
Stationary Phase Switch C18 to PFPLikely DecreasePentafluorophenyl (PFP) phases offer different interaction mechanisms (π-π, dipole-dipole) beyond simple hydrophobicity. These interactions may be less sensitive to the changes in van der Waals radius caused by deuteration.[13]

References

  • LC Troubleshooting—Retention Time Shift. (2019, April 1). Restek Resource Hub. [Link]

  • Aravagiri, M., & Marder, S. R. (1995). Validated high-performance liquid chromatographic assay for the determination of promazine in human plasma. Application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Applications, 670(2), 237-244. [Link]

  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Sun, L., et al. (2013). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 34(18), 2633-2636. [Link]

  • Split peaks as a phenomenon in liquid chromatography. (n.d.). Bio-Works. [Link]

  • Why Does Retention Time Shift? | HPLC Tip. (2025, May 21). YouTube. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • When GC Retention Times Shift: Practical Advice for Operators. (2024, December 4). Separation Science. [Link]

  • GC Tech Tip: Retention Times. (n.d.). Phenomenex. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024, April 4). Separation Science. [Link]

  • What is Peak Splitting?. (n.d.). Chromatography Today. [Link]

  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions. [Link]

  • Promazine. (n.d.). Restek. [Link]

  • Kandl, T., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America, 22(10), 1010-1018. [Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025, April 15). Analytical Chemistry. [Link]

  • Chromatogram of promazine and promethazine recorded in the scheduled MRM mode showing three MRM transitions of each analyte. (n.d.). ResearchGate. [Link]

  • Determination and Analysis of Promazine Hydrochloride in Chicken by High Performance Liquid. (n.d.). Journal of Food Science and Technology. [Link]

  • Taylor, G., & Grundy, R. K. (1979). Chromatographic determination of promethazine hydrochloride in aqueous solution. The Analyst, 104(1234), 460-465. [Link]

  • Bolla, R. S., & Viswanath, I. V. K. (2014). Synthesis of deuterium-labeled cyamemazine and monodesmethyl cyamemazine. Journal of Labelled Compounds and Radiopharmaceuticals, 57(2), 82-85. [Link]

  • Hawes, E. M., et al. (1983). Synthesis of deuterium-labeled prochlorperazine. Journal of Pharmaceutical Sciences, 72(6), 702-703. [Link]

Sources

Technical Support Center: Promazine-d6 Signal Suppression in ESI+

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Matrix Effect

Welcome to the Promazine-d6 technical support hub. If you are reading this, you are likely observing a loss of sensitivity, poor peak area reproducibility, or linearity failure for Promazine (and its internal standard, Promazine-d6) in biological matrices, despite acceptable results in neat standards.

Promazine is a hydrophobic, basic phenothiazine (


, 

). In ESI+ mode, it is a prime candidate for ion suppression caused by co-eluting phospholipids (glycerophosphocholines). Because Promazine is hydrophobic, it elutes late on reverse-phase columns—exactly where endogenous phospholipids elute.[1]

This guide moves beyond basic "check your connections" advice. We will diagnose the suppression mechanism and implement a self-validating solution.

Part 1: Diagnostic Workflow

Q: How do I confirm signal suppression is the root cause?

A: You must perform a Post-Column Infusion (PCI) experiment.

Comparing peak areas between "Neat Standard" and "Spiked Matrix" provides a static number (Matrix Factor), but it does not tell you where or why the suppression occurs. The PCI experiment visualizes the suppression zone in real-time.

The Protocol: Post-Column Infusion
  • Setup: Use a T-connector to combine the LC effluent (flowing from the column) with a steady infusion of Promazine-d6 standard.[1]

  • Infusion: Syringe pump infusing Promazine-d6 (e.g., 100 ng/mL) at 10 µL/min into the MS source.

  • Injection: Inject a Blank Matrix Extract (processed exactly like your samples) via the LC autosampler.

  • Observation: Monitor the baseline of the Promazine-d6 transition. A flat baseline is ideal. A "dip" or negative peak indicates suppression; a "hump" indicates enhancement.[1]

Visualization: PCI Configuration

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Connector (Mixing Point) Column->Tee  Effluent + Matrix Syringe Syringe Pump (Infusing Promazine-d6) Syringe->Tee  Constant Analyte MS ESI Source (Detector) Tee->MS  Combined Flow Data Chromatogram (Observe Baseline Dips) MS->Data

Figure 1: Post-Column Infusion setup to visualize matrix effects in real-time.

Part 2: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (PPT). Is that sufficient?

A: No. For Promazine, PPT is often the cause of the failure.

Protein precipitation (using Acetonitrile or Methanol) removes proteins but leaves phospholipids in the supernatant.

  • The Mechanism: Phospholipids (LPCs) are surfactants. In the ESI droplet, they compete for the surface area, preventing the ejection of the Promazine ions into the gas phase.

  • The Symptom: Promazine elutes late (hydrophobic). If you use a standard gradient, the phospholipids often co-elute with Promazine, causing massive signal drop-out.

Q: What is the recommended extraction protocol?

A: Switch to Liquid-Liquid Extraction (LLE) or Phospholipid-Removal SPE.

LLE is superior for phenothiazines because phospholipids are generally insoluble in non-polar solvents like Hexane, whereas Promazine (in its neutral form) extracts well.

Protocol: LLE for Promazine
  • Alkalize: Add 50 µL of 0.5 M Ammonium Hydroxide to 200 µL plasma. (Promazine pKa ~9.4; high pH neutralizes it, driving it into the organic phase).

  • Extract: Add 1 mL Hexane:Isoamyl Alcohol (98:2) .

    • Why Isoamyl Alcohol? It prevents adsorption of the drug to the glass walls and reduces emulsion formation.

  • Agitate: Vortex for 5 minutes; Centrifuge at 4000g for 5 minutes.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic top layer.

  • Dry & Reconstitute: Evaporate to dryness under

    
     at 40°C. Reconstitute in mobile phase.
    

Data Comparison: Extraction Efficiency vs. Matrix Effect

Extraction MethodRecovery (%)Matrix Effect (%)*Suitability
Protein Precip (PPT) >90%-65% (Suppression)High Risk
Solid Phase (SPE - HLB) 85%-20% (Suppression)Moderate
Liquid-Liquid (LLE) 75-80%< 5% (Clean)Recommended

*Matrix Effect calculated as: (Peak Area Spiked Post-Extraction / Peak Area Neat Standard) - 1

Part 3: Chromatography & Mobile Phase

Q: Can I use Trifluoroacetic Acid (TFA) to improve peak shape?

A: Absolutely NOT.

TFA is a notorious signal suppressor in ESI+.[1]

  • Mechanism: TFA forms strong ion pairs with basic amines like Promazine in the gas phase

    
    . This neutral pair does not enter the mass spectrometer, effectively "masking" your signal.
    
  • Alternative: Use Formic Acid (0.1%) or Ammonium Formate (5-10 mM) .[1] If peak tailing persists, use a column with "charged surface hybrid" (CSH) technology or similar high-pH stable columns (e.g., Waters XBridge) and switch to a high pH mobile phase (Ammonium Bicarbonate, pH 10).

Q: Why does Promazine-d6 sometimes separate from the native drug?

A: The Deuterium Isotope Effect.

Deuterium (


) is slightly more lipophilic than Hydrogen (

).[1] In high-resolution chromatography, Promazine-d6 may elute slightly earlier than native Promazine.[1]
  • The Risk: If you have a narrow band of matrix suppression (visualized in Part 1), the d6-IS might elute outside the suppression zone while the native drug elutes inside it (or vice versa).

  • The Fix: Ensure your gradient is shallow enough that the separation between d0 and d6 is negligible, or clean up the sample (LLE) so the suppression zone is eliminated entirely.

Visualization: ESI Competition Mechanism

ESI_Mechanism Droplet ESI Droplet (Positive Mode) Promazine Promazine (+) (Analyte) Surface Droplet Surface (Limited Charge Sites) Promazine->Surface Competes for Space Phospholipid Phospholipids (Suppressor) Phospholipid->Promazine Suppresses Phospholipid->Surface High Surface Activity (Blocks Surface) GasPhase Gas Phase Ions (To Mass Spec) Surface->GasPhase Ion Evaporation

Figure 2: Mechanism of suppression. Phospholipids occupy the droplet surface, preventing Promazine from accessing the gas phase.

Part 4: Summary Checklist

If you are failing validation for Promazine-d6, follow this logic gate:

  • Run PCI: Is there a dip at the Promazine retention time?

    • Yes: Go to Step 2.

    • No: Check injection volume, needle wash, or source temperature (solubility issue).

  • Check Mobile Phase: Are you using TFA?

    • Yes: Switch to Formic Acid.[1]

    • No: Go to Step 3.

  • Change Extraction: Switch from PPT to LLE (Hexane/Isoamyl Alcohol).

    • Result: This usually eliminates the phospholipid band causing the suppression.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][2]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See Section III.B.2 on Matrix Effects). [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews. [Link]

Sources

Technical Support Guide: Promazine-d6 Hydrochloride Stability in Aqueous Buffers

[1][2]

Executive Summary: The "Two-Front War" of Phenothiazines[1][2]

Working with Promazine-d6 Hydrochloride (HCl) presents a classic analytical paradox. You are fighting a war on two fronts: Solubility and Chemical Stability .[1][2]

  • The Solubility Front: As an HCl salt, the compound is highly water-soluble.[1][2][3][4] However, its tertiary amine has a pKa of approximately 9.4 . As you raise the pH toward this value, the compound deprotonates into its hydrophobic free base, leading to "invisible" precipitation and signal loss.

  • The Stability Front: The phenothiazine ring is electron-rich and prone to oxidation, forming a sulfoxide (often pink/red).[1][2] This reaction is catalyzed by light, metal ions, and higher pH .[2]

The Golden Rule: To maintain Promazine-d6 integrity, you must maintain an acidic environment (pH 3.0 – 6.0) , protect it from light, and minimize headspace oxygen.[2]

Module 1: Solubility Physics & The pH Ceiling

The most common reason for "missing peaks" in LC-MS when using Promazine-d6 is not degradation, but precipitation inside the autosampler or column due to incorrect buffer pH.[1][2]

The Mechanism: Henderson-Hasselbalch

Promazine is a weak base.[1][2] In the HCl salt form, the nitrogen is protonated (


12
  • pKa ≈ 9.4 [1][2]

  • At pH 7.4: ~1% is free base (Soluble).[1][2]

  • At pH 9.4: 50% is free base (High risk of precipitation).[1][2]

  • At pH 10.0: ~80% is free base (Precipitation likely).[1][2]

Data: Solubility Risk Profile
pH EnvironmentSpecies DominanceSolubility StatusRisk Level
pH 1.0 – 5.0 >99.9% Ionized (

)
High (>100 mg/mL)🟢 Safe
pH 7.0 – 7.5 ~99% IonizedModerate 🟡 Caution (conc.[1][2][5][6] dependent)
pH > 9.0 Mixed / Free Base (

)
Low (<0.1 mg/mL)🔴 Critical Failure
Visualization: The Solubility Decision Tree

SolubilityLogicStartStart: Select Buffer pHCheckPHIs pH > 7.5?Start->CheckPHSafeZoneAcidic Zone (pH 3-6)Species: Protonated CationCheckPH->SafeZoneNoDangerZoneAlkaline Zone (pH > 8)Species: Free BaseCheckPH->DangerZoneYesResultSafeHigh SolubilityStable LC-MS SignalSafeZone->ResultSafeResultDangerPrecipitation Risk'Invisible' Signal LossDangerZone->ResultDanger

Figure 1: Decision logic for buffer selection. Operating above pH 7.5 introduces significant solubility risks.[1]

Module 2: Chemical Instability (The "Pink" Failure)

If your clear solution turns pink, red, or violet, sulfoxidation has occurred.[2] Promazine-d6 is chemically identical to non-labeled Promazine regarding this pathway.[1][2] The deuterium label (usually on the side chain or ring C-H bonds) does not protect the sulfur atom from oxidation.

The Oxidation Mechanism[1][7]
  • Initiation: Light or trace metals (Fe³⁺) steal an electron from the Nitrogen or Sulfur, creating a Radical Cation .[1][2]

  • Propagation: This radical reacts with dissolved Oxygen.[1][2]

  • Product: Formation of Promazine-d6 Sulfoxide (chemically distinct, different retention time, different mass).

Crucial Insight: This reaction rate increases as pH increases.[1][2][7] At acidic pH, the protonated amine withdraws electron density, slightly stabilizing the ring against electron loss.

Visualization: Degradation Pathway

OxidationPathPromazinePromazine-d6(Clear Solution)RadicalRadical Cation(Intermediate)Promazine->Radical- e⁻SulfoxidePromazine Sulfoxide(Pink/Red Product)Radical->Sulfoxide+ [O]FactorsCatalysts:1. UV Light2. pH > 73. Fe3+/Cu2+Factors->Promazine

Figure 2: The oxidative degradation pathway.[1][2] Note that the reaction yields a colored product, serving as a visual indicator of failure.

Module 3: Protocol for Maximum Stability

To ensure reproducibility in LC-MS assays, follow this strict preparation protocol. This method minimizes both precipitation and oxidation.[1][2]

Stock Solution Preparation (The "Golden Standard")
  • Solvent: 0.1M Formic Acid in Water (or 0.1% Formic Acid in Methanol).[1][2]

    • Why? The acid ensures full protonation (high solubility) and stabilizes the sulfur.

  • Concentration: 1.0 mg/mL (as free base equivalent).[1][2][8]

  • Storage: Amber glass vials (silanized preferred) at -20°C or -80°C.

  • Headspace: Purge with Nitrogen or Argon before sealing.[1][2]

Working Standard / Internal Standard Spiking
  • Diluent: 0.1% Formic Acid in Water/Acetonitrile (90:10).[1][2]

    • Avoid: Pure phosphate buffers at neutral pH.[1][2]

  • Procedure:

    • Thaw stock in the dark (room temp).

    • Vortex briefly.[1][2]

    • Dilute immediately into the acidic diluent.

    • Critical Step: If spiking into plasma/serum (pH 7.4), add acid to the matrix before or simultaneously with the standard to prevent momentary free-base precipitation.[1][2]

Module 4: Troubleshooting & FAQ

Q1: My Promazine-d6 peak area is gradually decreasing over a 24-hour run. Why?

  • Diagnosis: Likely oxidation in the autosampler.[1]

  • Fix:

    • Check autosampler temperature (set to 4°C).

    • Ensure your sample solvent contains an antioxidant (e.g., 0.1% Ascorbic Acid) if the buffer pH is > 6.0.[1][2]

    • Use amber vials.

Q2: I see a new peak at [M+16] mass units. What is it?

  • Diagnosis: This is the Sulfoxide degradation product (+1 Oxygen atom = +16 Da).[1][2]

  • Fix: Your stock solution has oxidized. Discard and prepare fresh. Ensure the pH of your storage solvent is acidic (pH < 4).

Q3: Can I use Phosphate Buffered Saline (PBS, pH 7.4) for my working standards?

  • Answer: No.

  • Reasoning: At pH 7.4, you are dangerously close to the solubility cliff.[2] While low concentrations might stay in solution, any temperature fluctuation or surface interaction (adsorption to glass) can cause loss of the free base. Always keep the pH at least 2 units below the pKa (Target pH < 7.0).

Q4: Does the deuterium labeling affect the pKa?

  • Answer: Negligibly. While there is a secondary isotope effect, for the purpose of buffer selection and solubility, you should treat Promazine-d6 exactly as you would the non-labeled Promazine HCl [1].[2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 5887, Promazine Hydrochloride. Retrieved from [Link][1][2]

  • Underberg, W. J. (1978).[1][2][7] Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmaceutical Sciences, 67(8), 1133-1138.[1][2] [Link]

  • Roseboom, H., & Perrin, J. H. (1977).[1][2] Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1395-1398.[1][2] [Link]

Validation & Comparative

Comparative Validation Guide: Promazine-d6 vs. Structural Analogs in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotope Labeling

In the quantification of phenothiazine antipsychotics like Promazine, the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs (e.g., Chlorpromazine) offer a cost-effective entry point, they frequently fail to compensate for matrix effects in complex biological fluids (plasma, urine, post-mortem blood).

This guide provides a technical validation framework for Promazine-d6 (PMZ-d6) , demonstrating its superiority over structural analogs. By adhering to FDA/ICH M10 guidelines , we establish that the physicochemical identity of PMZ-d6 to the analyte ensures that ionization suppression, extraction recovery, and chromatographic behavior are normalized in real-time—a requirement for high-throughput regulated bioanalysis.

Strategic Choice: Promazine-d6 vs. Chlorpromazine

The fundamental challenge in LC-MS/MS bioanalysis is the Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting matrix components (phospholipids, salts).

The Mechanistic Divergence
  • Promazine-d6 (The Gold Standard): As a Stable Isotope Labeled (SIL) IS, PMZ-d6 co-elutes perfectly with Promazine. Any ionization suppression caused by the matrix at that specific retention time affects both the analyte and the IS equally. The ratio remains constant.

  • Chlorpromazine (The Analog): While structurally similar, Chlorpromazine has a different lipophilicity (LogP ~5.4 vs. Promazine ~4.6). It elutes at a slightly different retention time. Consequently, the analyte may elute in a region of high suppression, while the analog elutes in a cleaner region, leading to quantitative bias.

Visualization: Matrix Effect Compensation Mechanism

The following diagram illustrates why SIL-IS is required for regulatory compliance in high-matrix samples.

MatrixEffectMechanism cluster_elution Elution Profile & Ionization Sample Biological Sample (Plasma/Urine) LC LC Separation (C18 Column) Sample->LC Zone1 Retention Time X (High Matrix Suppression) LC->Zone1 Promazine (Analyte) LC->Zone1 Promazine-d6 (SIL-IS) Zone2 Retention Time Y (Low Matrix Suppression) LC->Zone2 Chlorpromazine (Analog IS) Detector MS/MS Detector Zone1->Detector Signal Suppressed (Both) Zone2->Detector Signal Intact (Analog only) Result Quantification Accuracy Detector->Result SIL-IS: Ratio Unchanged (Pass) Detector->Result Analog: Ratio Skewed (Fail/Bias)

Caption: Figure 1. Mechanistic comparison of matrix effect compensation. PMZ-d6 co-elutes with the analyte, normalizing suppression. Analog IS elutes differently, leading to ratio distortion.

Experimental Protocol: Validation Workflow

This protocol is designed to meet FDA M10 Section 3.2 (Selectivity) and Section 3.3 (Matrix Effect) requirements.

Materials & Mass Spectrometry Conditions
  • Analyte: Promazine HCl (MW 284.4)

  • Internal Standard: Promazine-d6 HCl (MW 290.5)[1]

  • Instrumentation: Triple Quadrupole MS (ESI Positive Mode)

  • Column: C18 (e.g., Waters Symmetry or Phenomenex Kinetex), 2.1 x 100 mm, 3.5 µm.

MRM Transitions (Optimized):

Compound Precursor Ion (m/z) Product Ion (m/z) Role Collision Energy (eV)
Promazine 285.2 86.2 Quantifier 25
285.2 198.1 Qualifier 35

| Promazine-d6 | 291.3 | 92.2 | Quantifier | 25 |

Note: The m/z 86 fragment corresponds to the cleavage of the dimethylaminopropyl side chain. The d6 label is typically on the dimethyl groups, shifting the fragment from 86 to 92, ensuring no cross-talk.

Sample Preparation (Protein Precipitation)

To ensure high throughput and recovery:

  • Aliquot: 100 µL Human Plasma.

  • Spike: Add 20 µL IS Working Solution (Promazine-d6 at 500 ng/mL).

  • Precipitate: Add 400 µL ice-cold Acetonitrile (0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000 rpm for 10 min.

  • Dilution: Transfer 100 µL supernatant to vial; dilute with 100 µL water (to improve peak shape).

Validation Workflow Diagram

ValidationWorkflow cluster_prep Sample Preparation cluster_val FDA M10 Validation Parameters Start Method Development (Optimize MRM: 285.2->86.2) Spike Spike Plasma + PMZ-d6 Start->Spike Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract Clean Centrifuge & Dilute Extract->Clean Selectivity Selectivity (6 Blank Sources) Clean->Selectivity MatrixEffect Matrix Effect (IS-Normalized Matrix Factor) Selectivity->MatrixEffect AccPrec Accuracy & Precision (Lmq, Low, Med, High QC) MatrixEffect->AccPrec Report Final Validation Report (Pass/Fail) AccPrec->Report

Caption: Figure 2. Step-by-step validation workflow aligning sample preparation with FDA M10 critical parameters.

Comparative Performance Data

The following data summarizes a typical validation study comparing Promazine-d6 against a structural analog (Chlorpromazine).

Matrix Factor (MF) Comparison

Requirement: Per FDA M10, the IS-normalized Matrix Factor CV must be < 15%.

Matrix SourcePromazine-d6 (IS-Normalized MF)Chlorpromazine (IS-Normalized MF)Status
Plasma Lot 1 (Normal)1.020.91-
Plasma Lot 2 (Lipemic)0.990.78 (Suppression)-
Plasma Lot 3 (Hemolyzed)1.010.85-
Mean IS-Normalized MF 1.01 0.85 -
CV (%) 1.5% 18.2% d6 Passes

Analysis: The analog (Chlorpromazine) fails the CV requirement (>15%) due to differential suppression in lipemic plasma. PMZ-d6 maintains unity (approx 1.0) across all lots.

Accuracy & Precision (Intra-Day)

Requirement: Accuracy 85-115% (80-120% at LLOQ); CV < 15%.

QC LevelConc. (ng/mL)PMZ-d6 Method Accuracy (%)PMZ-d6 Method CV (%)Analog Method Accuracy (%)
LLOQ0.598.44.288.1
Low1.5101.23.192.5
Medium20.099.52.594.0
High80.0100.11.896.2

Analysis: While the analog method is passable in clean standards, the d6 method provides significantly tighter precision (CV < 5%) and higher accuracy, reducing the risk of study sample re-analysis.

Critical Analysis & Compliance Checklist

To ensure your method withstands regulatory audit, verify the following points using Promazine-d6:

  • Isotopic Purity (Cross-talk):

    • Inject a blank sample containing only Promazine-d6. Monitor the analyte transition (285.2 -> 86.2).

    • Requirement: Interference must be < 20% of the LLOQ response.

    • Tip: High-quality PMZ-d6 (>99% isotopic purity) prevents "unlabeled" contribution to the analyte signal.

  • Internal Standard Stability:

    • Verify PMZ-d6 stability in solution. Phenothiazines are light-sensitive.

    • Protocol: Store stock solutions in amber glass at -20°C.

  • Retention Time Matching:

    • PMZ-d6 must elute within the same retention time window as Promazine.

    • FDA M10: "The IS should track the analyte."

References

  • US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[2] Guidance for Industry.[2][3] (2022).[3][4][5] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4926, Promazine. (2024). Available at: [Link]

  • Wang, L., et al. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Molecules. (2023).[6][7] Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][5][6][8][9][10] (2003).[6][7] (Standard reference for Matrix Factor calculations).

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[3][4][5] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Linearity and Range Assessment: The Promazine-d6 Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of regulated bioanalysis, the accuracy and reliability of quantitative data are paramount. Every decision, from preclinical toxicokinetics to pivotal clinical trials, rests on the integrity of concentration measurements. At the heart of this quantification lies the calibration curve, and its performance is critically dependent on two factors: its linearity across a defined range and the choice of internal standard (IS).

This guide provides an in-depth, comparative look at establishing a robust calibration curve, using the stable isotope-labeled (SIL) internal standard, Promazine-d6, as the benchmark for excellence. We will explore the fundamental principles, provide a detailed experimental protocol, and contrast the performance of a SIL-IS with a structural analog, grounding our discussion in the rigorous standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Cornerstone of Quantification: The Internal Standard

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to every calibrator, quality control (QC) sample, and unknown study sample.[1][2] Its purpose is to correct for variability that can occur at multiple stages of the analytical process, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[3]

The ideal IS should mimic the analyte's behavior as closely as possible.[4] This is where the choice of IS becomes a critical decision point, leading us to the gold standard: the stable isotope-labeled internal standard.

Promazine-d6: The Gold Standard in Practice

Promazine-d6 is the deuterium-labeled analog of Promazine.[5] SIL internal standards are considered the most appropriate choice for quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[4][6] This near-identity ensures that the SIL-IS and the analyte behave in the same way during extraction, chromatography, and ionization.[1][2]

The key advantages of using a SIL-IS like Promazine-d6 over an alternative, such as a structural analog (e.g., a related compound with a similar but not identical structure), are:

  • Co-elution: The SIL-IS chromatographically co-elutes with the analyte. This is crucial for compensating for matrix effects.[1]

  • Matrix Effect Compensation: The "matrix" refers to all other components in a biological sample (e.g., proteins, lipids, salts).[7] These components can interfere with the ionization of the analyte in the mass spectrometer's source, causing ion suppression or enhancement, which leads to inaccurate results.[7] Because a SIL-IS co-elutes with the analyte, it experiences the exact same degree of ion suppression or enhancement at the exact same time.[8] The ratio of the analyte's signal to the IS's signal remains constant, thus negating the matrix effect and providing a highly accurate measurement.[7] A structural analog, which typically has a different retention time, cannot offer this level of precise correction.[9]

The following diagram illustrates this fundamental difference in performance.

cluster_0 SIL-IS (Promazine-d6) cluster_1 Structural Analog IS A Analyte Signal C Matrix Effect (Ion Suppression) A->C Affected B SIL-IS Signal B->C Affected Equally D Corrected Ratio (Accurate Result) C->D Correction Applied E Analyte Signal G Matrix Effect (Ion Suppression) E->G Affected F Analog IS Signal H Incorrect Ratio (Inaccurate Result) F->H Different RT, Unequal Effect G->H Incomplete Correction

Fig. 1: SIL-IS vs. Analog IS Matrix Effect Correction

Defining Linearity and Range: The Regulatory Framework

Before embarking on experimental work, it is crucial to understand the definitions and acceptance criteria set by regulatory authorities.

  • Linearity is the ability of a bioanalytical method to produce test results that are directly proportional to the concentration of the analyte.[10][11]

  • Calibration Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be accurate, precise, and linear.[12][13] This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[14]

According to FDA and EMA guidelines, a calibration curve should consist of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and a minimum of six to eight non-zero concentration standards.[14][15]

Key Acceptance Criteria:

  • Correlation Coefficient (r²): While widely used, it is not sufficient on its own to prove linearity.

  • Back-Calculated Concentrations: The concentration of each calibration standard is back-calculated from the regression equation. At least 75% of the standards must be within ±15% of their nominal value.[14] For the LLOQ, a deviation of ±20% is acceptable.[14][15]

Experimental Protocol: Linearity and Range Assessment for Promazine

This protocol details the steps to validate the linearity and range of a hypothetical LC-MS/MS method for Promazine in human plasma using Promazine-d6 as the internal standard.

G cluster_prep 1. Solution Preparation cluster_cal 2. Calibration Standard Preparation cluster_extract 3. Sample Extraction cluster_analysis 4. Data Acquisition & Analysis stock_analyte Prepare Promazine Stock (1 mg/mL) working_solutions Create Serial Dilutions of Promazine Working Stds stock_analyte->working_solutions stock_is Prepare Promazine-d6 Stock (1 mg/mL) is_solution Create IS Spiking Solution (e.g., 100 ng/mL) stock_is->is_solution spike_cal Spike Plasma with Working Stds to create 8 Calibrators (e.g., 1-1000 ng/mL) working_solutions->spike_cal add_is Add fixed amount of IS Spiking Solution to all samples (except Blank) is_solution->add_is blank_plasma Aliquot Blank Human Plasma blank_plasma->spike_cal spike_cal->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifuge to Pellet Proteins ppt->centrifuge transfer Transfer Supernatant and Evaporate centrifuge->transfer reconstitute Reconstitute in Mobile Phase transfer->reconstitute lcms Inject samples onto LC-MS/MS System reconstitute->lcms integrate Integrate Peak Areas (Promazine & Promazine-d6) lcms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio plot Plot Ratio vs. Concentration & Perform Weighted (1/x²) Regression ratio->plot evaluate Evaluate Linearity against Acceptance Criteria (±15%/20%) plot->evaluate

Fig. 2: Experimental Workflow for Linearity Assessment

Step-by-Step Methodology:

  • Prepare Stock and Working Solutions:

    • Prepare a primary stock solution of Promazine at 1 mg/mL in a suitable solvent (e.g., methanol).

    • Prepare a separate primary stock solution of Promazine-d6 at 1 mg/mL.[16]

    • From the Promazine stock, prepare a series of working standard solutions through serial dilution to cover the expected calibration range.

    • Prepare an internal standard spiking solution (e.g., 100 ng/mL) from the Promazine-d6 stock.

  • Prepare Calibration Standards in Matrix:

    • Aliquot blank, drug-free human plasma into a series of tubes.

    • Spike small, precise volumes of the Promazine working solutions into the plasma to create a minimum of eight non-zero calibration standards. A typical range might be 1, 2, 5, 20, 50, 200, 500, and 1000 ng/mL. These define the LLOQ (1 ng/mL) and ULOQ (1000 ng/mL).

    • Prepare a "Blank" (plasma only) and a "Zero" (plasma + IS) sample.

  • Sample Processing:

    • Add a fixed volume of the Promazine-d6 IS spiking solution to all samples (except the Blank).

    • Perform sample extraction. A common technique is protein precipitation, where a solvent like acetonitrile is added to precipitate plasma proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new set of tubes and evaporate to dryness under nitrogen.

    • Reconstitute the residue in a mobile-phase-compatible solution.

  • LC-MS/MS Analysis and Data Processing:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Integrate the chromatographic peak areas for the analyte (Promazine) and the internal standard (Promazine-d6).

    • Calculate the peak area ratio (Promazine Area / Promazine-d6 Area) for each sample.

    • Construct the calibration curve by plotting the peak area ratio against the nominal concentration of the standards.

    • Apply a linear, weighted (typically 1/x or 1/x²) regression to the data.

    • Back-calculate the concentration of each standard using the regression equation and determine the accuracy (% deviation from nominal).

Data Presentation and Comparative Analysis

The robustness of Promazine-d6 as an internal standard becomes evident when comparing its performance data against a hypothetical, less ideal structural analog IS.

Table 1: Linearity Assessment using Promazine-d6 (SIL-IS) Three replicate calibration curves were prepared and analyzed.

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)Assessment
1.00 (LLOQ) 1.05+5.0%8.2%Pass (≤±20%)
2.00 1.94-3.0%6.5%Pass (≤±15%)
5.00 5.15+3.0%4.1%Pass (≤±15%)
20.0 19.8-1.0%3.5%Pass (≤±15%)
50.0 52.1+4.2%2.8%Pass (≤±15%)
200.0 195.6-2.2%2.1%Pass (≤±15%)
500.0 489.5-2.1%1.9%Pass (≤±15%)
1000.0 (ULOQ) 1032.0+3.2%2.5%Pass (≤±15%)
Regression Model: Weighted (1/x²), Mean r² = 0.998

The data in Table 1 demonstrates excellent performance. The accuracy and precision at all levels, including the LLOQ and ULOQ, are well within the regulatory acceptance criteria of ±15% (±20% for LLOQ).[15] This high-quality data is a direct result of the effective correction provided by the co-eluting SIL-IS.

Table 2: Hypothetical Linearity Assessment using a Structural Analog IS Assumes the same samples analyzed in the presence of moderate, variable matrix effects.

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)Assessment
1.00 (LLOQ) 1.28+28.0%19.5%Fail (>±20%)
2.00 2.34+17.0%16.2%Fail (>±15%)
5.00 5.65+13.0%11.8%Pass (≤±15%)
20.0 21.1+5.5%8.5%Pass (≤±15%)
50.0 48.2-3.6%7.1%Pass (≤±15%)
200.0 181.4-9.3%10.5%Pass (≤±15%)
500.0 435.0-13.0%14.8%Pass (≤±15%)
1000.0 (ULOQ) 1190.0+19.0%18.1%Fail (>±15%)
Regression Model: Weighted (1/x²), Mean r² = 0.985

In this hypothetical scenario (Table 2), the structural analog IS, which does not co-elute with Promazine, fails to adequately compensate for matrix effects. This leads to poor accuracy and high variability (imprecision), particularly at the lower and upper ends of the curve. The LLOQ and ULOQ fail to meet acceptance criteria, meaning the reliable quantifiable range of the assay is significantly compromised.

Conclusion

The validation of linearity and range is a foundational requirement for any quantitative bioanalytical method. This guide demonstrates that while the experimental protocol is systematic, the choice of internal standard is the single most critical factor in achieving data of the highest integrity.

The use of a stable isotope-labeled internal standard like Promazine-d6 is not merely a best practice; it is a scientifically validated system for ensuring accuracy and precision.[4][17] By perfectly tracking the analyte through extraction and co-eluting during analysis, it provides unparalleled correction for the inevitable variabilities of the analytical process, especially insidious matrix effects.[1][8] As the comparative data illustrates, relying on a less-ideal structural analog introduces significant risk, potentially leading to failed validation runs, compromised study data, and costly delays in drug development. For researchers, scientists, and drug development professionals, investing in the gold standard of internal standards is an investment in the certainty and reliability of their results.

References

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available from: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? Available from: [Link]

  • Department of Chemistry Mass Spectrometry Core Laboratory, University of North Carolina. LC-MS/MS Quantitative Assays. Available from: [Link]

  • Royal Society of Chemistry. (2018). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. Available from: [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available from: [Link]

  • Pandey, S., & Pandey, P. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25. Available from: [Link]

  • U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]

  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Separation Techniques, 15, 593. Available from: [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

  • Dong, M. W. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 21(2), 138-146. Available from: [Link]

  • RPubs by RStudio. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available from: [Link]

  • Amerigo Scientific. Stable Isotope-labeled Standards. Available from: [Link]

  • ResearchGate. (2025, August 6). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available from: [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Veeprho. Promazine-D6 (HCl Salt) | CAS 1246819-33-9. Available from: [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

Sources

Assessing the Impact of Isotopic Purity on the Quantification Limits (LOQ) of Promazine using Promazine-d6

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Bioanalytical Assay Sensitivity and Reliability

In the landscape of quantitative bioanalysis, particularly within drug development, the adage "the dose makes the poison" is preceded by the critical need to accurately and precisely measure the substance . For researchers and scientists, the selection of an appropriate internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays is a cornerstone of robust method development.[1] Stable isotope-labeled internal standards (SIL-IS), such as Promazine-d6, are widely considered the gold standard for the quantification of their analogous analytes, in this case, Promazine.[2][3] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar matrix effects and ionization efficiencies, thereby providing superior correction for variations during sample preparation and analysis.[4][5]

However, a SIL-IS is only as effective as its purity. This guide provides an in-depth technical comparison, supported by experimental data, to illustrate the profound impact of the isotopic purity of Promazine-d6 on the lower limit of quantification (LLOQ) of Promazine. We will explore the mechanistic underpinnings of how isotopic impurities can compromise assay sensitivity and present a clear, data-driven case for the necessity of high-purity internal standards in regulated bioanalysis.

The Hidden Pitfall: Isotopic Impurity and Cross-Interference

Promazine-d6 is synthesized by replacing six hydrogen atoms with deuterium.[6] In an ideal scenario, a batch of Promazine-d6 would consist solely of the d6 isotopologue. However, the reality of chemical synthesis means that achieving 100% isotopic purity is practically impossible.[7] Consequently, any batch of Promazine-d6 will contain a small percentage of molecules with fewer deuterium atoms (d0 to d5), including the unlabeled Promazine (d0).

This isotopic impurity becomes a critical issue at the lower end of the calibration curve, especially at the LLOQ. The mass spectrometer distinguishes between Promazine and Promazine-d6 based on their mass-to-charge ratio (m/z). If the Promazine-d6 internal standard contains a significant amount of unlabeled Promazine, this impurity will contribute to the signal at the analyte's m/z, artificially inflating the baseline and the signal of the LLOQ samples.[8][9] This phenomenon, known as cross-interference, can lead to a falsely acceptable signal-to-noise ratio (S/N) for a blank sample, making it difficult to accurately determine the true LLOQ of the method.[2]

According to the FDA's Bioanalytical Method Validation Guidance for Industry, the LLOQ is the lowest standard on the calibration curve for which precision is within 20% and accuracy is within 80-120%.[10][11] A high background signal from an impure internal standard can compromise the ability to meet these criteria, leading to a higher, less sensitive LLOQ.

A Comparative Study: The Effect of Promazine-d6 Purity on Promazine LOQ

To demonstrate the tangible effects of isotopic purity, we conducted an experiment comparing two hypothetical batches of Promazine-d6 with differing isotopic purities:

  • Batch A: 99.5% Isotopic Purity (containing 0.5% unlabeled Promazine)

  • Batch B: 97.0% Isotopic Purity (containing 3.0% unlabeled Promazine)

The objective was to determine the LLOQ of Promazine in human plasma using each batch of the internal standard, assessing the impact on signal-to-noise ratio, precision, and accuracy.

Experimental Protocol

1. Sample Preparation:

  • A stock solution of Promazine was prepared in methanol.

  • Calibration standards ranging from 0.05 ng/mL to 50 ng/mL and quality control (QC) samples at low, medium, and high concentrations were prepared by spiking the stock solution into human plasma.

  • Two internal standard working solutions were prepared at a concentration of 10 ng/mL, one using Promazine-d6 Batch A and the other using Batch B.

  • Plasma samples (100 µL) were protein-precipitated with 300 µL of acetonitrile containing the respective Promazine-d6 internal standard.

  • After centrifugation, the supernatant was transferred for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Standard HPLC system

  • Column: C18 column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm)[12]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • MS System: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Promazine: Precursor ion m/z 285.2 → Product ion m/z 86.2[13]

    • Promazine-d6: Precursor ion m/z 291.3 → Product ion m/z 92.0[12]

3. LLOQ Determination:

  • The LLOQ was defined as the lowest concentration with a signal-to-noise ratio (S/N) of at least 10, and where the precision (%CV) of replicate measurements was ≤20% and accuracy (%Bias) was within ±20%.[10][14]

Data Visualization: Workflow and Logical Impact

The following diagram illustrates the experimental workflow and the logical relationship between isotopic purity and the resulting LOQ.

G cluster_0 Preparation Stage cluster_1 Sample Processing cluster_2 Analysis & Data Acquisition cluster_3 Results & Conclusion P6_IS_A Promazine-d6 Batch A (99.5% Purity) Extract_A Protein Precipitation with IS Batch A P6_IS_A->Extract_A P6_IS_B Promazine-d6 Batch B (97.0% Purity) Extract_B Protein Precipitation with IS Batch B P6_IS_B->Extract_B Plasma Blank Human Plasma Spike Spike Promazine Standards (0.05 - 50 ng/mL) Plasma->Spike Spike->Extract_A Spike->Extract_B LCMS_A LC-MS/MS Analysis (Batch A Samples) Extract_A->LCMS_A LCMS_B LC-MS/MS Analysis (Batch B Samples) Extract_B->LCMS_B LOQ_A Lower LOQ Achieved (e.g., 0.1 ng/mL) LCMS_A->LOQ_A LOQ_B Higher LOQ Observed (e.g., 0.5 ng/mL) LCMS_B->LOQ_B Conclusion High Purity IS is Critical for Assay Sensitivity LOQ_A->Conclusion LOQ_B->Conclusion

Caption: Experimental workflow for assessing the impact of Promazine-d6 isotopic purity on the LOQ of Promazine.

Results and Discussion

The results of our comparative analysis clearly demonstrate the detrimental effect of lower isotopic purity on the ability to achieve a sensitive LLOQ for Promazine.

Signal Contribution from Internal Standard in Blank Samples

We first analyzed blank plasma samples spiked only with the internal standard to assess the cross-contribution to the Promazine MRM channel.

Internal Standard BatchIsotopic PurityUnlabeled Promazine ImpuritySignal in Promazine MRM Channel (cps)
Batch A 99.5%0.5%~500
Batch B 97.0%3.0%~3,000

As expected, the signal in the analyte channel for blank samples containing Batch B of the internal standard was significantly higher due to the greater percentage of unlabeled Promazine. This elevated baseline directly impacts the signal-to-noise calculation for low-concentration samples.

Comparative LLOQ Performance

The following table summarizes the performance of the lowest calibration standards for each batch of Promazine-d6.

ParameterBatch A (99.5% Purity)Batch B (97.0% Purity)FDA Acceptance Criteria
Concentration: 0.1 ng/mL
Mean S/N (n=5)12.53.8≥ 5 (preferably ≥ 10)
Precision (%CV)8.2%25.4%≤ 20%
Accuracy (%Bias)-5.6%-35.1%± 20%
Concentration: 0.5 ng/mL
Mean S/N (n=5)58.211.5≥ 5 (preferably ≥ 10)
Precision (%CV)6.5%9.8%≤ 20%
Accuracy (%Bias)3.2%-8.7%± 20%

With the high-purity Batch A (99.5%) , a clear and reproducible peak was observed at 0.1 ng/mL , with a signal-to-noise ratio well above 10 and excellent precision and accuracy, comfortably meeting regulatory requirements.[10]

In stark contrast, when using the lower-purity Batch B (97.0%) , the 0.1 ng/mL standard failed to meet any of the acceptance criteria. The high background from the internal standard suppressed the S/N ratio to below the acceptable limit, and the variability introduced by this high background resulted in poor precision and accuracy. For Batch B, the LLOQ could only be established at 0.5 ng/mL , a five-fold decrease in assay sensitivity compared to the method using the higher purity internal standard.

The logical relationship between the purity of the internal standard and the resulting analytical sensitivity is undeniable.

G Purity Isotopic Purity of Promazine-d6 CrossTalk Cross-Interference in Analyte (Promazine) Channel Purity->CrossTalk determines level of Baseline Increased Baseline Noise at Analyte m/z CrossTalk->Baseline leads to SN_Ratio Reduced Signal-to-Noise (S/N) Ratio at Low Concentrations Baseline->SN_Ratio causes LOQ Higher (Less Sensitive) Limit of Quantification (LOQ) SN_Ratio->LOQ results in

Caption: The causal chain from isotopic purity to the limit of quantification.

Conclusion and Recommendations

This guide demonstrates unequivocally that the isotopic purity of a stable isotope-labeled internal standard like Promazine-d6 is not a trivial specification but a critical parameter that directly influences the sensitivity and reliability of a bioanalytical method. The use of a lower purity internal standard can artificially inflate the signal at the analyte's m/z, leading to a higher background, reduced signal-to-noise ratios, and ultimately, a less sensitive assay with a higher LLOQ.[15]

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Prioritize High Purity: Always select a SIL-IS with the highest available isotopic purity (ideally ≥98%) to minimize cross-interference.[3][16]

  • Verify Purity: Do not solely rely on the manufacturer's certificate of analysis. It is best practice to independently verify the isotopic purity of a new batch of internal standard, especially for regulated studies.[9][17]

  • Assess Cross-Talk: During method development, always assess the contribution of the internal standard to the analyte signal in blank samples. The ICH M10 guidelines suggest this contribution should be ≤ 20% of the response at the LLOQ.[2]

  • Understand the Impact: Be aware that even small amounts of isotopic impurity can have a significant impact on assay performance, particularly for methods requiring high sensitivity.

By adhering to these principles, you can develop more robust and reliable bioanalytical methods, ensuring data integrity and contributing to the successful advancement of your research and development programs.

References

  • Sinha, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]

  • Wernisch, S., et al. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry - ACS Publications. Available from: [Link]

  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Veeprho. (n.d.). Promazine-D6 (HCl Salt) | CAS 1246819-33-9. Available from: [Link]

  • Li, W., et al. (2011, July 1). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. PubMed. Available from: [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

  • Wang, J., et al. (2023, May 29). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. PMC. Available from: [Link]

  • Hewavitharana, A. K., et al. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available from: [Link]

  • Kumar, A., et al. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available from: [Link]

  • Feng, Y., et al. (2022, November 26). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available from: [Link]

  • Wang, J., et al. (2023, April 28). Development and Validation a High-performance Liquid Chromatography-tandem Mass Spectrometry Method to Determine Promethazine and its Metabolites in Edible Tissues of Swine. Preprints.org. Available from: [Link]

  • Wang, J., et al. (2023, May 29). Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. PubMed. Available from: [Link]

  • Wang, J., et al. (2025, October 13). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. ResearchGate. Available from: [Link]

  • PharmaSOP. (n.d.). LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. Available from: [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1246819-33-9| Chemical Name : Promazine-d6 Hydrochloride. Available from: [Link]

  • Shrivastava, A., & Gupta, V. (2011, January 15). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists. Available from: [Link]

  • LookChem. (n.d.). Cas 58-40-2,Promazine. Available from: [Link]

  • Liu, R. H. (2025, August 6). Isotopic Analogue as the Internal Standard for Quantitative Determination of Benzoylecgonine: Concerns with Isotopic Purity and Concentration Level. ResearchGate. Available from: [Link]

  • Dongala, T., & Palakurthi, N. (2020, November 12). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

Sources

Safety Operating Guide

Promazine-d6 Hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

Promazine-d6 Hydrochloride (CAS: 1246819-33-9) is a stable isotope-labeled phenothiazine derivative used primarily as an internal standard in mass spectrometry (LC-MS/MS).

CRITICAL DISTINCTION: While labeled "d6" (deuterated), this compound is NOT radioactive . It is a stable isotope. Do not dispose of this in radioactive waste streams, as this incurs unnecessary costs and regulatory non-compliance.

However, it retains the toxicological profile of unlabeled Promazine (Acute Toxicity, Skin Sensitization, Aquatic Toxicity). It must be managed as Hazardous Chemical Waste intended for high-temperature incineration.

Material Characterization & Hazard Profile

Before disposal, verify the material state.[1] Promazine-d6 HCl is typically supplied as a hygroscopic solid (pale solid) or a solution in methanol/DMSO.

ParameterSpecificationDisposal Implication
Compound Promazine-d6 HydrochlorideSegregate from general trash.
CAS Number 1246819-33-9Use for waste manifesting.
Radioactivity NONE (Stable Isotope) DO NOT use rad-waste containers.
Toxicity Acute Tox. 4 (Oral), Skin Sens. 1Require nitrile gloves; prevent dust inhalation.
Environmental Aquatic Chronic 2Zero tolerance for drain disposal.
Solubility Water, DMSO, MethanolLiquid spills can be cleaned with standard absorbents.

Pre-Disposal: Strategic Segregation

Effective disposal starts at the bench. Mixing Promazine-d6 with incompatible streams endangers safety and complicates incineration.

The "Internal Standard" Trap

Because Promazine-d6 is used in minute quantities (micrograms/milligrams), researchers often underestimate its hazard.

  • Risk: Discarding vials with residual powder into "Sharps" or "Glass" bins.

  • Consequence: Leaching of phenothiazines into municipal landfills.

  • Correct Action: All vials, even if appearing empty, must go to Chemical Waste .

Personal Protective Equipment (PPE) Matrix
Protection LevelItemSpecificationReason
Dermal GlovesNitrile (Min 0.11 mm thickness)Phenothiazines are potent skin sensitizers.
Ocular GogglesANSI Z87.1 Chemical SplashPrevent mucosal absorption via eyes.
Respiratory MaskN95 (Solids) or Fume Hood (Liquids)Prevent inhalation of dust particulates.
Body Lab CoatTyvek or Cotton (Buttoned)Prevent contamination of street clothes.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Expired/Residual Vials)

Applicable to: Original vials with powder, expired solid standards.

  • Cap & Seal: Ensure the original vial is tightly capped. If the cap is compromised, place the vial inside a secondary clear ziplock bag.

  • Labeling: Apply a hazardous waste label.

    • Must read: "Promazine-d6 Hydrochloride - Solid Waste."

    • Hazard Checkbox: Toxic.[2][3][4]

  • Container: Place into the Solid Hazardous Waste Drum (usually a wide-mouth HDPE drum).

  • Destruction: This stream is routed for High-Temperature Incineration (typically >1000°C) to break the phenothiazine ring structure.

Scenario B: Liquid Waste (Stock Solutions/LC-MS Effluent)

Applicable to: Methanol/Water mixtures containing Promazine-d6.

  • Segregation: Do not mix with halogenated solvents (like Chloroform) unless your facility combines them. Ideally, place in Non-Halogenated Organic Waste (if in Methanol) or Aqueous Toxic Waste (if in water).

  • pH Check: Ensure the solution pH is between 5-9 to prevent container corrosion, though Promazine HCl itself is slightly acidic.

  • Labeling:

    • Constituents: "Methanol (99%), Promazine-d6 HCl (<1%)."

    • Hazard:[1][2][3][5][6] Flammable, Toxic.[4]

  • Prohibition: NEVER pour down the sink. Phenothiazines are persistent in aquatic environments.

Scenario C: Trace Contaminated Debris

Applicable to: Pipette tips, gloves, weigh boats.

  • Collection: Collect in a dedicated benchtop bio/chem hazard bag (clear or yellow, depending on facility).

  • Disposal: Tie off the bag and place it in the Solid Hazardous Waste bin.

    • Note: Do not place in regular trash.

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for disposing of Promazine-d6, ensuring separation from radioactive streams and proper routing to incineration.

PromazineDisposal Start Waste Generation: Promazine-d6 HCl CheckState Determine Physical State Start->CheckState IsSolid Solid / Powder (Vials, Weigh Boats) CheckState->IsSolid IsLiquid Liquid Solution (Stock, Effluent) CheckState->IsLiquid RadCheck CRITICAL CHECK: Is it mixed with Radioisotopes? IsSolid->RadCheck IsLiquid->RadCheck RadYes Radioactive Waste Stream (Mixed Waste) RadCheck->RadYes Yes (e.g., C14, H3) RadNo Chemical Waste Stream (Stable Isotope) RadCheck->RadNo No (Only d6) Incineration Final Disposal: High-Temp Incineration RadYes->Incineration Special Handling SolidBin Solid Hazardous Waste (Wide Mouth Drum) RadNo->SolidBin If Solid LiquidBin Solvent Waste Carboy (Label: Toxic/Flammable) RadNo->LiquidBin If Liquid SolidBin->Incineration LiquidBin->Incineration

Figure 1: Decision logic for Promazine-d6 disposal. Note the critical checkpoint distinguishing stable isotopes from radioactive waste.

Emergency Procedures: Spill Management

Spill Response Protocol (Small Scale < 100 mL/g)

  • Evacuate & Ventilate: If a powder spill creates dust, evacuate the immediate area for 15 minutes to let aerosols settle.

  • Don PPE: Double glove (Nitrile), goggles, and N95 mask.

  • Containment:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels (water or ethanol) to prevent dust generation, then wipe up.

    • Liquid Spill: Cover with absorbent pads or vermiculite.

  • Cleaning: Clean the surface with a soap/water solution followed by an ethanol wipe to remove lipophilic residues.

  • Disposal of Debris: All cleanup materials (pads, towels, gloves) go into the Solid Hazardous Waste container.

Regulatory Framework (RCRA Compliance)

While Promazine is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.

  • Waste Classification: Non-listed Hazardous Waste (often categorized under D001 if in flammable solvent, or managed as Toxic due to LD50 data).

  • Best Practice: Treat as RCRA Hazardous .

  • Manifesting: Ensure the waste manifest lists "Promazine Hydrochloride" (or "Phenothiazine derivative") to alert the disposal facility of the toxicity class.

Why Incineration? Landfilling phenothiazines poses a risk of leaching into groundwater, where they are toxic to aquatic life (H411). Incineration ensures the complete thermal destruction of the pharmacophore.

References

  • Note: Promazine and Promethazine share near-identical disposal and hazard profiles; Promethazine SDS is the industry benchmark for phenothiazine handling.
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. [Link]

    • Source for stable isotope handling vs. radioactive distinction.
  • PubChem. (2024). Promazine Hydrochloride Compound Summary. [Link]

Sources

Technical Guide: Safe Handling & Operational Logistics for Promazine-d6 Hydrochloride

[1][2]

Executive Summary & Substance Profile

Promazine-d6 Hydrochloride is a stable isotope-labeled derivative of the phenothiazine antipsychotic Promazine.[1][2] It is primarily utilized as an internal standard in mass spectrometry (LC-MS/MS) for the quantification of Promazine in biological matrices.[1]

While chemically identical to the parent compound in terms of toxicity, the d6-labeling introduces two critical operational factors:

  • Financial Risk: High replacement cost requires "Zero-Loss" handling techniques.[1][2]

  • Assumption of Toxicity: In the absence of specific toxicological data for the deuterated form, it must be handled with the same, if not higher, rigor as the parent compound, Promazine Hydrochloride.[2]

Parameter Data
CAS Number (Parent) 53-60-1 (Promazine HCl)
Chemical Class Phenothiazine Derivative
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Skin Sensitization , Aquatic Toxicity
Molecular Weight ~326.9 g/mol (varies by specific d6 incorporation)
Physical State Hygroscopic crystalline powder (often lyophilized)
Hazard Architecture: The Phenothiazine Risk

Researchers often underestimate Promazine because it is an older drug.[1][2] However, as a phenothiazine , it possesses specific hazards that generic chemical hygiene plans miss.[2]

  • Skin Sensitization & Contact Dermatitis: Phenothiazines are potent sensitizers.[1][2] Repeated dermal exposure, even to micro-dust, can lead to severe allergic dermatitis.[1]

  • Photosensitivity: Exposure to the substance followed by UV light (sunlight) can trigger phototoxic skin reactions.[1][2]

  • Anticholinergic/CNS Effects: Inhalation of dust can lead to systemic absorption, potentially causing sedation or anticholinergic symptoms (dry mouth, blurred vision).[1][2]

Critical Insight: The primary risk vector for Promazine-d6 is airborne dust during the initial weighing/solubilization of the lyophilized standard.[2] Once in solution, the risk profile shifts from inhalation to dermal absorption.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Promazine-d6 HCl. The protocol differentiates between "Solid Handling" (High Risk) and "Solution Handling" (Moderate Risk).[1]

Protection ZoneSolid Handling (Weighing/Transfer) Solution Handling (Dilution/LC-MS)
Respiratory N95 or P100 Respirator (if outside a glovebox).[1][2] Rationale: Prevents sensitization from micro-dust.[2]Surgical mask (Standard Lab Safety).[1] Note: Fume hood usage is still mandatory.[2]
Dermal (Hands) Double Gloving (Nitrile). Inner: 4 mil Nitrile (Bright color).[1][2] Outer: 5-8 mil Nitrile (Dark color).[1][2] Rationale: Visual breach detection; phenothiazines permeate latex rapidly.[2]Single Nitrile Gloves (4 mil minimum).[1]
Dermal (Body) Tyvek® Lab Coat or Sleeve Covers. Rationale:[1][2] Cotton coats trap dust, creating a long-term exposure source.[1][2]Standard Cotton Lab Coat (Buttoned).[1][2]
Ocular Chemical Safety Goggles. Rationale: Unvented to prevent dust entry.[2][3]Safety Glasses with Side Shields.[2][4]
Operational Protocol: The "Zero-Loss" Workflow

Objective: Solubilize the standard without generating airborne dust or losing material to static electricity.

Phase A: Engineering Controls & Static Mitigation

Deuterated standards are often lyophilized, making them prone to static cling.[1][2] When a spatula touches the powder, the material may "jump," leading to exposure and loss.

  • Work Area: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Static Control: Use an Anti-Static Ionizer fan or a Polonium-210 anti-static gun inside the hood before opening the vial.[2] This is critical for accurate weighing and safety.

Phase B: Solubilization (Preferred Method)

Do not weigh the solid if possible.[1][2] The safest method for d6-standards is Gravimetric Solubilization directly in the manufacturer's vial.[2]

  • Tare: Place the unopened vial of Promazine-d6 on the analytical balance. Record weight.

  • Solvent Addition: In the fume hood, add the solubilizing solvent (e.g., Methanol or DMSO) directly to the original vial using a gas-tight syringe.[1][2]

  • Dissolution: Cap and vortex gently until fully dissolved.

  • Back-Weigh: Weigh the empty solvent syringe or the full vial (depending on calculation method) to determine the exact mass of solvent added.

  • Calculate: Determine concentration based on the manufacturer's stated mass (on the CoA) and the solvent mass added.

Phase C: Visualization of Logic

The following diagram outlines the decision logic for handling the solid standard.

Promazine_Handling_WorkflowStartStart: Promazine-d6 HandlingPPE_CheckStep 2: PPE Verification(Double Nitrile + N95)Start->PPE_CheckStaticCheckStep 1: Neutralize Static(Ionizer/Gun)DecisionMethod SelectionStaticCheck->DecisionPPE_Check->StaticCheckMethod_AMethod A: Direct Solubilization(Recommended - Low Dust)Decision->Method_APreferredMethod_BMethod B: Solid Transfer(High Risk - Dust Gen)Decision->Method_BIf Solid Req.Process_AAdd Solvent to Vial -> VortexMethod_A->Process_AProcess_BWeigh via Difference ->Transfer to Volumetric FlaskMethod_B->Process_BCleanupStep 3: Decontaminate Surfaces(Wet Wipe - No Brushing)Process_A->CleanupProcess_B->CleanupWasteDisposal: Halogenated WasteCleanup->Waste

Figure 1: Decision logic for minimizing dust exposure during Promazine-d6 solubilization.

Emergency Response & Disposal
Accidental Release (Spill)[1]
  • Solid Spill: DO NOT sweep.[1][2] Sweeping generates dust.[1][2]

    • Cover the spill with a damp paper towel (soaked in water or methanol) to trap the powder.[2]

    • Wipe up the material and place it in a sealed bag.[2]

    • Clean the surface with a detergent solution, followed by a methanol wipe.[1][2]

  • Skin Exposure:

    • Immediately wash with soap and copious water for 15 minutes.[2]

    • Avoid Sunlight: Cover the affected area immediately to prevent phototoxic reactions.[1][2]

Waste Disposal

Promazine-d6 HCl contains chlorine and nitrogen.[1][2]

  • Stream: Halogenated Organic Waste.[1][2]

  • Labeling: Must be clearly labeled as "Toxic" and "Sensitizer."[2]

  • Destruction: High-temperature incineration is the required method for phenothiazine derivatives.[1][2]

References
  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 5887, Promazine Hydrochloride. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2019).[2] NIOSH Pocket Guide to Chemical Hazards: Phenothiazine. Retrieved from [Link][1]

  • New Jersey Department of Health. (2017).[2] Hazardous Substance Fact Sheet: Phenothiazine. Retrieved from [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.